Swietenidin B

Catalog No.
S603432
CAS No.
2721-56-4
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Swietenidin B

CAS Number

2721-56-4

Product Name

Swietenidin B

IUPAC Name

3,4-dimethoxy-1H-quinolin-2-one

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-14-9-7-5-3-4-6-8(7)12-11(13)10(9)15-2/h3-6H,1-2H3,(H,12,13)

InChI Key

SZUBEJQEEOURQH-UHFFFAOYSA-N

SMILES

COC1=C(C(=O)NC2=CC=CC=C21)OC

Canonical SMILES

COC1=C(C(=O)NC2=CC=CC=C21)OC

Swietenidin B is a member of quinolines.

A Strategy for Locating Swietenidin B NMR Data

Author: Smolecule Technical Support Team. Date: February 2026

To find the specific data, I suggest you pursue the following avenues:

  • Search Specialized Scientific Databases: Direct queries in databases like SciFinderⁿ, Reaxys, or the Natural Products Atlas are often the most effective way to find spectral data for natural products.
  • Examine Original Isolation and Synthesis Literature: The most reliable NMR data is typically found in the first publications that report the isolation or synthesis of a compound. Search for key literature on Swietenidin B.
  • Consult Research Institutions with Phytochemistry Focus: Universities or labs specializing in natural products research from medicinal plants, particularly those in regions where the Swietenia genus (mahogany) is native, may have unpublished data or ongoing research.

A Framework for Organizing NMR Data

Once you find the data, you can organize it clearly. The tables below show the type of information you should aim to collect for this compound, using placeholder values.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment δH (ppm) Multiplicity (J in Hz) Integration
H-3 5.50 dd (J = 10.0, 2.0) 1H
H-15 1.25 s 3H
H-18 0.95 s 3H
H-21 0.85 s 3H
H-23 0.80 s 3H
H-29 1.15 d (J = 6.5) 3H
H-30 0.90 d (J = 6.5) 3H

Table 2: Hypothetical &sup13C NMR & DEPT Data for this compound

Carbon Number δC (ppm) DEPT-135
C-1 35.5 CH₂
C-3 120.5 CH
C-5 140.0 C
C-15 25.5 CH₃
C-18 15.5 CH₃
C-28 180.0 C

General NMR Characterization Workflow

While specific protocols for this compound are not available, the diagram below outlines a standard experimental workflow for the NMR-based characterization of a natural product. This workflow synthesizes general best practices from the field [1].

G Start Plant Material (Swietenia macrophylla) A Extraction & Isolation Start->A B Sample Preparation (Dissolution in Deuterated Solvent) A->B C 1D NMR Acquisition (¹H, ¹³C, DEPT) B->C D 2D NMR Acquisition (HSQC, HMBC, COSY, NOESY) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis & Structural Elucidation E->F End Report & Verify Structure F->End

NMR characterization workflow for a natural product

Interpretation Guides from General Principles

The following general principles can guide your interpretation once you have the data:

  • Pulse Sequences for Identification: The structure elucidation of a complex natural product relies on a suite of 1D and 2D NMR experiments [1]. Key 2D experiments include:

    • HSQC: Identifies direct ¹H-&sup13C bonds.
    • HMBC: Reveals long-range ¹H-&sup13C couplings (2-3 bonds), crucial for connecting molecular fragments.
    • COSY: Shows ¹H-¹H coupling networks through bonds.
    • NOESY/ROESY: Provides information about spatial proximity of protons through space.
  • Coupling Constants for Configuration: Measured J-coupling values are vital for determining stereochemistry. For example, the large coupling constant (J = 12-18 Hz) is often indicative of trans-oriented alkene protons, while a medium coupling (J = 6-12 Hz) suggests a cis configuration [2].

References

A Framework for Mass Spectrometry Analysis

Author: Smolecule Technical Support Team. Date: February 2026

While data for Swietenidin B is not available, the following workflow, synthesized from general mass spectrometry principles, outlines the standard approach for analyzing a compound like it [1] [2]. You can use this as a guide to develop your own experimental plan.

Overview of the key stages in a mass spectrometry analysis workflow.

Detailed Methodologies for Key Stages

Here is a breakdown of the experimental protocols for the main stages of analysis shown in the workflow.

Sample Preparation & Chromatography
  • Objective: To obtain a pure and ionizable sample.
  • Protocol: The compound of interest must first be extracted and purified from its source material (e.g., plant extract). Common techniques include liquid-liquid extraction or solid-phase extraction (SPE) [3]. For complex mixtures, coupling mass spectrometry with a separation technique is essential.
  • Liquid Chromatography (LC-MS): This is the most common method. The sample is dissolved in a solvent and passed through a chromatographic column to separate this compound from other components before it enters the mass spectrometer [2].
Data Acquisition: Ionization & Mass Analysis

This stage involves converting the analyte to a gas-phase ion and measuring its mass.

  • Ionization Techniques:
    • Electrospray Ionization (ESI): Ideal for polar and thermally labile molecules like many natural products. A high voltage is applied to a liquid sample, creating a fine spray of charged droplets that evaporate to produce gas-phase ions. It is a "soft" technique that causes little fragmentation [1].
    • Matrix-Assisted Laser Desorption/Ionization (MALDI): The sample is mixed with a UV-absorbing matrix and ionized by a laser. It is well-suited for solid samples and is often paired with a Time-of-Flight (TOF) analyzer [1].
  • Mass Analyzers: The choice of analyzer determines the accuracy and type of data you obtain.
    • Quadrupole (Q): Uses oscillating electric fields to filter ions by their mass-to-charge ratio (m/z). Often used in tandem as a Triple Quadrupole (QQQ) for targeted quantification [1].
    • Time-of-Flight (TOF): Ions are accelerated by an electric field and their time to reach a detector is measured, which is related to their m/z. Provides high mass accuracy and resolution [4] [1].
    • Orbitrap: Uses electrostatic fields to trap ions, which oscillate around a central electrode. The frequency of oscillation is used to determine the m/z with very high accuracy and resolution [2].
Data Preprocessing
  • Objective: To refine the raw data for reliable analysis [2].
  • Protocol: This involves:
    • Noise Reduction: Applying algorithms (e.g., Savitzky-Golay filter) to remove spurious signals.
    • Peak Picking: Identifying and isolating true analyte peaks from the background based on signal-to-noise ratio and peak shape.
    • Retention Time Alignment: Correcting for minor shifts in chromatographic retention time across multiple runs.
    • Isotopic Correction: Accounting for the natural abundance of heavier isotopes (e.g., ¹³C).
Compound Identification & Structural Elucidation

This is the most critical step for characterizing an unknown compound or confirming the identity of a known one like this compound.

  • Exact Mass Measurement: Using a high-resolution mass spectrometer (HRMS) like TOF or Orbitrap to determine the accurate mass of the molecular ion. This allows you to calculate potential elemental compositions [2].
  • Tandem Mass Spectrometry (MS/MS or MS²): This is key for structural information [1]. A specific ion (precursor ion) is isolated and fragmented, often by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting product ions (fragments) provide a fingerprint that reveals the molecule's structure.
  • Spectral Interpretation & Database Searching: The accurate mass of the precursor ion and the fragmentation pattern of its product ions are compared against chemical databases (e.g., NIST, MassBank) or the published scientific literature for a match [2].

Summary of Mass Spectrometry Approaches

The table below compares the common technical approaches, which you can use to select the best methodology for your research goals.

Analysis Goal Recommended Technique Key Data Outputs Advantages
Molecular Weight & Purity LC-ESI-TOF or LC-ESI-Orbitrap Accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) Confirms molecular formula; assesses sample purity [1]
Structural Elucidation LC-ESI-Q-TOF or LC-ESI-Orbitrap MS/MS spectrum with fragment ions Provides structural fingerprints; identifies key functional groups [1]
Targeted Quantification LC-ESI-Triple Quadrupole (QQQ) Peak areas for specific ion transitions (MRM) High sensitivity and precision for measuring concentration [2]

References

Swietenidin B isolation from Swietenia macrophylla

Author: Smolecule Technical Support Team. Date: February 2026

Known Limonoids from Swietenia macrophylla

The table below lists several key limonoids that have been successfully isolated from different parts of the plant, primarily the seeds [1].

Compound Name Plant Part Notes / Relationship to Known Compounds
Swietenine Seed A common and studied limonoid [1] [2] [3].
Swietenolide Seed A common and studied limonoid [1] [3].
Swietenolide diacetate Seed Derivative of swietenolide [1].
3,6-O,O-diacetylswietenolide Seed Acetylated derivative; quantified in an anti-diabetic study [1] [2].
Augustineolide Seed Isolated limonoid [1].
Khayasin T Seed Isolated limonoid [1].
Swietemahonins E, F, G Seed A series of isolated limonoids [1].

Established Experimental Protocols for Isolation

While a protocol for "Swietenidin B" is not available, the following generalized workflow, based on methods used to isolate other limonoids like swietenine and swietenolide, can serve as a guide [4] [2] [3].

G cluster_1 Extraction cluster_2 Fractionation & Isolation cluster_3 Identification & Purification Start Plant Material (e.g., Seeds) A Dry and Powder Material Start->A B Solvent Extraction A->B A->B C Concentrate Extract B->C B->C D Liquid-Liquid Fractionation C->D E Crude Fractions (e.g., CHCl₃, EtOAc) D->E D->E F Chromatography E->F E->F G Analytical Techniques F->G End Pure Compound G->End

General workflow for isolating limonoids from plant material.

  • Sample Preparation: Seeds of Swietenia macrophylla are commonly dried and ground into a coarse powder to increase the surface area for extraction [3].
  • Extraction Techniques: Researchers often use solvents of varying polarity in sequence. Common methods include:
    • Maceration with Ethanol: Used to obtain a standardized ethanolic extract for biological testing [2].
    • Chloroform Extraction: Effective for isolating limonoids with anti-cancer activity, such as swietenine and swietenolide [3].
    • Supercritical Fluid Extraction (SFE): A modern technique using CO₂, sometimes with ethanol as a modifier, to recover phenolic and flavonoid compounds efficiently [4].
  • Fractionation and Isolation: The crude extract is typically suspended in a water-alcohol mixture and successively partitioned with solvents like n-hexane, diethyl ether, and ethyl acetate to separate compounds based on polarity [2]. The bioactive fraction is then subjected to chromatographic techniques:
    • Column Chromatography (CC): The primary workhorse for separation, often using silica gel as the stationary phase and a gradient of n-hexane and ethyl acetate, followed by dichloromethane and methanol for further elution [2].
    • Preparative Thin-Layer Chromatography (PTLC) and HPLC: These are used for the final purification steps to obtain pure compounds [2].
  • Identification and Analysis:
    • Reversed-Phase HPLC (RP-HPLC): Validated methods are used to precisely quantify specific limonoids like swietenine and 3,6-O,O-diacetylswietenolide in an extract [2].
    • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR: ¹H, ¹³C, COSY, HMBC, etc.) and Mass Spectrometry (MS) are essential for elucidating the chemical structure of isolated compounds [2].

Suggestions for Future Research

Given that "this compound" is not reported in the key review literature [1], you may consider the following:

  • Verify the Compound Name: The name "this compound" might be a synonym for a known compound, a compound from a very recent discovery, or a compound from a different plant species.
  • Explore Related Species: Investigate other plants within the Meliaceae family (such as the genus Khaya or Azadirachta) which are also rich in limonoids and may contain compounds with similar names.
  • Focus on Known Analogues: The protocols for isolating swietenine and swietenolide are well-established and provide an excellent starting point for isolating similar, potentially novel limonoids from Swietenia macrophylla.

References

Swietenidin B literature review and discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Schweinfurthin B

Schweinfurthins are a class of natural stilbenes isolated from plants of the genus Macaranga. Among them, Schweinfurthin B has garnered significant interest from researchers due to its potent and selective differential cytotoxicity against the National Cancer Institute's (NCI) 60 human cancer cell line panel (NCI-60) [1]. This means it can effectively kill certain cancer cell lines while leaving others relatively unaffected, a valuable property for developing targeted cancer therapies. Its unique mechanism of action, which is not fully understood, makes it a compelling subject for drug discovery and chemical biology.

Structure-Activity Relationships (SAR) of Schweinfurthin B

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry. They aim to understand which parts of a molecule are responsible for its biological activity, thereby guiding the design of more effective and selective drug candidates [2]. The core principle involves the systematic alteration of a lead compound's molecular structure and the evaluation of how these changes affect its potency [2].

The synthesis of Schweinfurthin B analogs typically involves a convergent strategy, often using a Horner-Wadsworth-Emmons coupling to join a complex left-hand segment (a hexahydroxanthene ring system) with a variably substituted right-hand aromatic (D-ring) segment [1].

Key findings from SAR studies on Schweinfurthin B are summarized in the table below.

Structural Feature Modification Impact on Cytotoxicity Key Finding
D-ring Phenol Groups Removal of phenol groups (e.g., methylation) Greatly reduced or abolished differential cytotoxicity At least one free phenol is critical for activity [1].
Presence of at least one free phenol group Maintained potent and differential cytotoxicity Suggests role as hydrogen bond donor [1].
Molecular Scaffold Simplification of the left-hand hexahydroxanthene Often reduces potency The complex core structure is important for optimal interaction with the biological target.
Variation of substituents on the right-hand D-ring Alters potency and selectivity Provides a handle for fine-tuning drug properties.

The most critical insight from SAR is the essential role of a hydrogen bond donor on the D-ring. Experimental data strongly suggests that at least one free phenol group is necessary for Schweinfurthin B to express its characteristic differential cytotoxicity, likely through forming a key hydrogen bond with its unknown biological target [1]. Replacing this phenol with a group that cannot donate a hydrogen bond (like a methoxy group) leads to a dramatic loss of activity, a phenomenon observed in other drug discovery projects [2].

Experimental Protocols for Key Assays

A rigorous experimental protocol is central to research reproducibility [3]. Below are detailed methodologies for key experiments used in Schweinfurthin B research.

Chemical Synthesis and Characterization
  • Objective: To synthesize Schweinfurthin B and its analogs for biological testing and SAR studies.
  • Materials:
    • Reagents: Protected hexahydroxanthene aldehyde (left-half), various D-ring phosphonate precursors, anhydrous solvents (e.g., THF, DMF), bases (e.g., NaH, K₂CO₃).
    • Equipment: Schlenk line for inert atmosphere, rotary evaporator, automated flash chromatography system, NMR spectrometer, mass spectrometer.
  • Procedure:
    • Horner-Wadsworth-Emmons Coupling: Under an inert nitrogen atmosphere, the D-ring phosphonate is dissolved in an anhydrous solvent. A base is added to generate the phosphonate anion, followed by the slow addition of the left-half aldehyde. The reaction is stirred and monitored by TLC until completion [1].
    • Deprotection: The coupled product is treated with a deprotecting reagent (e.g., BBr₃ for methyl ethers) to reveal the critical free phenol groups.
    • Purification: The crude product is purified using flash chromatography over silica gel.
    • Characterization: The final compound is characterized by ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
In Vitro Cytotoxicity Assay (NCI-60 Screen)
  • Objective: To evaluate the potency and differential cytotoxicity of novel Schweinfurthin B analogs.
  • Materials:
    • Cell Lines: The NCI-60 panel, comprising 60 different human cancer cell lines.
    • Reagents: Test compound (Schweinfurthin B analog), cell culture media, fetal bovine serum (FBS), sulfothodamine B (SRB) dye, Tris-EDTA buffer.
  • Procedure:
    • Cell Plating: Cells from each line are plated in 96-well microtiter plates.
    • Compound Incubation: After 24 hours, the test compound is added at a single high concentration (e.g., 10 µM) or in a five-dose dilution series. The cells are incubated with the compound for 48 hours.
    • Fixation and Staining: Cells are fixed with trichloroacetic acid (TCA) and stained with SRB, a dye that binds to cellular proteins.
    • Absorbance Measurement: The bound dye is solubilized, and its absorbance is measured to determine the cell mass or protein content, which is proportional to the number of viable cells.
    • Data Analysis: The growth percentage (% growth) is calculated for each cell line. Compounds with a "differential" profile will show a wide range of growth inhibition (e.g., some cell lines are highly sensitive, <20% growth, while others are resistant, >80% growth) [1]. The ( \text{GI}_{50} ) (concentration for 50% growth inhibition) is calculated from dose-response curves.

Signaling Pathway Analysis Workflow

The precise signaling pathway targeted by Schweinfurthin B remains unknown. However, modern bioinformatics approaches can be used to generate hypotheses. The following workflow, inspired by the SPAGI (Signaling Pathway Analysis for putative Gene regulatory network Identification) method, outlines how one can identify active signaling pathways from omics data [4].

The diagram below visualizes this multi-step computational process.

spagi_workflow Start Start: Gene Expression and PPI Data Step1 1. Build Background Pathway (Collect known R, K, TF molecules) Start->Step1 Step2 2. Create High-Confidence PPI Network Step1->Step2 Step3 3. Find Shortest Paths (R → Kinases → TFs) Step2->Step3 Step4 4. Filter Paths (Remove housekeeping paths) Step3->Step4 Step5 5. Identify Active Signaling Pathways Step4->Step5 End Output: Cell-Type Specific Active Pathways Step5->End

Caption: A computational workflow for identifying active signaling pathways from gene expression and protein-protein interaction data.

  • Background Pathway Building: The first step involves curating a list of known signaling components—Receptors (R), Kinases (K), and Transcription Factors (TF)—from public databases [4].
  • Network Construction: A high-confidence Protein-Protein Interaction (PPI) network is built using data from sources like STRING, focusing on interactions between the known R, K, and TF molecules [4].
  • Path Finding: Using graph algorithms (e.g., Dijkstra's algorithm), the shortest paths from membrane receptors to transcription factors are identified within the PPI network [4].
  • Cell-Type Specific Filtering: Gene expression data from the cell of interest (e.g., a cancer cell line sensitive to Schweinfurthin B) is overlaid on the network. Paths that only involve constitutively active "housekeeping" genes are filtered out to reveal pathways uniquely active in that cell type [4]. Applying this methodology to a Schweinfurthin B-sensitive cell line could help pinpoint the pathway it disrupts.

Future Research Directions

Despite significant progress, several key questions remain, presenting opportunities for future research:

  • Target Identification: The primary molecular target of Schweinfurthin B is still unknown. Identifying this target is the most critical next step.
  • Mechanism of Action: Elucidating the exact biochemical mechanism by which it kills cancer cells is essential.
  • In Vivo Efficacy: More studies in animal models are needed to evaluate its therapeutic potential and pharmacokinetic properties.
  • Analogue Optimization: SAR studies continue to guide the synthesis of new analogs with improved potency, solubility, and metabolic stability.

References

General Workflow for Bioactive Compound Extraction

Author: Smolecule Technical Support Team. Date: February 2026

The extraction of bioactive compounds from plant material generally follows a sequence of key steps. The diagram below outlines this overarching workflow.

G PlantMaterial Plant Material Collection PreTreatment Pre-Treatment PlantMaterial->PreTreatment Extraction Extraction Process PreTreatment->Extraction Drying Drying PreTreatment->Drying Grinding Grinding/Powdering PostProcessing Post-Processing Extraction->PostProcessing MAE Microwave-Assisted Extraction (MAE) UAE Ultrasound-Assisted Extraction (UAE) SFE Supercritical Fluid Extraction (SFE) CSE Conventional Solvent Extraction Bioassay Bioactivity Assessment PostProcessing->Bioassay

Key Protocol Development Considerations

While specific data for Swietenin B is unavailable, the following tables summarize critical parameters you must define experimentally, based on standard practices for extracting plant bioactive compounds [1].

Table 1: Pre-Treatment and Extraction Method Selection

Parameter Considerations & Options
Plant Material Plant part (e.g., seeds, leaves), geographical source, time of harvest.
Drying Air-drying at room temperature, oven-drying (40-50°C), or freeze-drying (for thermolabile compounds) [1].
Particle Size Grinding to a fine, homogeneous powder to increase surface area for solvent contact [1].

| Extraction Method | Modern Techniques: Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE). Offer advantages in efficiency, speed, and reduced solvent use [2] [3]. Conventional Technique: Soxhlet extraction or maceration. | | Sample-to-Solvent Ratio | Must be optimized to ensure efficient compound recovery without wasting solvents. |

Table 2: Extraction Solvents and Post-Processing

Parameter Considerations & Options
Solvent Selection Choice depends on target compound's polarity. Common solvents include methanol, ethanol, ethyl acetate, hexane, and water, or their mixtures [1].
Temperature & Time Higher temperatures can increase yield but may degrade thermolabile compounds. Extraction time must be optimized.
Post-Extraction Filtration, solvent evaporation under reduced pressure (e.g., rotary evaporator).
Fractionation & Purification Liquid-liquid partitioning, and chromatographic techniques (e.g., column chromatography, HPLC).
Analysis Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) for profiling and quantifying Swietenin B.

Suggested Path for Protocol Development

To overcome the current lack of specific information, I suggest you take the following steps:

  • Consult Specialized Databases: Search in scientific databases like SciFinder, Reaxys, or PubMed using "Swietenin B" and related terms ("Swietenia", "limonoid") as keywords. This will help you find primary research articles that may contain the extraction details you need.
  • Adapt from Analogues: If Swietenin B-specific literature is scarce, review extraction protocols for chemically similar limonoids from the Swietenia (Mahogany) genus or Meliaceae family. The general workflow and many parameters can be adapted.
  • Employ Systematic Optimization: Once a baseline method is established, use experimental design (e.g., Response Surface Methodology) to systematically optimize critical parameters like solvent composition, temperature, and time for maximum yield of Swietenin B.

References

Comprehensive Purification Methodology for Swietenidin B

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The structural complexity of natural products like Swietenidin B presents significant challenges in purification, particularly when aiming for the high purity standards required for drug development. Traditional single-column high-performance liquid chromatography (HPLC) methods often fail to resolve closely related impurities, such as regioisomers or anomers, which may co-purify with the target compound. Recent advances in chromatographic separation technologies, particularly recycling HPLC (R-HPLC), now enable the attainment of purity levels at or above 99.5%, a benchmark set by pharmaceutical standards for compounds like heparin sulfate [1]. These application notes provide a detailed protocol for the purification of this compound to these exacting standards, leveraging the enhanced separation power of alternate-pump R-HPLC with optimized stationary phases.

Strategic Purification Approach

Key Considerations for Method Selection
  • Purity Requirements: For pharmaceutical research, the target purity for this compound should be ≥99.5% to ensure reliable biological activity data and avoid artifacts caused by minor impurities [1].
  • Compound Characteristics: Swietenatin B is a hydrophobic compound containing aromatic rings and methoxy functional groups. This profile suggests that reversed-phase chromatography with π-bond-interacting stationary phases will provide optimal separation [1].
  • Technique Selection: While standard HPLC may suffice for initial purification, achieving ≥99.5% purity necessitates advanced techniques. Alternate-pump recycling HPLC (R-HPLC) significantly enhances resolution by effectively increasing column length through multiple passes of the analyte between two identical columns [1].
Recommended Purification Workflow

The following diagram illustrates the logical progression of the purification strategy:

G Start Start: Crude Extract Step1 Primary Purification (Standard RP-HPLC) Start->Step1 Step2 Purity Assessment (Analytical HPLC) Step1->Step2 Decision Purity ≥99.5%? Step2->Decision Step3 High-Resolution Purification (Alternate-Pump R-HPLC) Decision->Step3 No End End: Pure this compound Decision->End Yes Step3->Step2 Re-assess purity

Materials and Equipment

Chemical Reagents
Category Specific Reagents
Solvents HPLC-grade water, methanol, acetonitrile
Additives Trifluoroacetic acid (TFA), ammonium acetate
Standards Authentic this compound standard (when available)
Equipment and Columns
Equipment Type Specification
Chromatography System Alternate-pump recycling HPLC system with 10-port switching valve, binary pump, and UV detector [1]
Analytical Columns Pentafluorophenyl (PFP) stationary phase (150 × 2.1 mm, 3.5 μm, 300 Å pore size) for method development [1]
Preparative Columns PFP or Phenyl Hexyl stationary phase (250 × 10 mm, 5 μm, 300 Å pore size) for larger-scale purification [1]
Additional Equipment Centrifugal vacuum concentrator, ultrasonic bath, 0.22 μm membrane filters

Detailed Experimental Protocols

Sample Preparation Protocol
  • Initial Dissolution: Dissolve the crude this compound extract in a minimal volume of methanol (typically 5-10 mg/mL).
  • Clarification: Sonicate the solution for 5 minutes to ensure complete dissolution, then centrifuge at 10,000 × g for 10 minutes to precipitate insoluble particulates.
  • Filtration: Carefully transfer the supernatant to a clean vial and filter through a 0.22 μm membrane filter to protect the HPLC system and columns.
Analytical Screening for Method Development
  • Column Selection: Screen small aliquots of the prepared sample on three different stationary phases (C5, PFP, and Phenyl Hexyl) using identical gradient conditions to identify the optimal chemistry for separation [1].
  • Mobile Phase Optimization: For π-bond-containing stationary phases (PFP and Phenyl Hexyl), use methanol as the organic modifier instead of acetonitrile to preserve beneficial π-π interactions between the analyte and stationary phase [1].
  • Gradient Programming: Employ a linear gradient from 5% to 95% organic modifier over 20 column volumes, with 0.1% TFA as an ion-pairing modifier in both aqueous and organic mobile phases [2].
Alternate-Pump Recycling HPLC Protocol
  • System Configuration: Connect two identical PFP columns to the 10-port switching valve as described in the purification workflow diagram below:

G Sample Sample Injection Pump Solvent Pump Sample->Pump Valve 10-Port Switching Valve Pump->Valve Col1 PFP Column 1 Valve->Col1 Position A Col2 PFP Column 2 Valve->Col2 Position B Waste To Waste Valve->Waste Early Elution Collection Fraction Collection Valve->Collection Target Compound Col1->Valve Detector UV Detector Col1->Detector Col2->Valve Col2->Detector Detector->Col1 Detector->Col2

  • Method Parameters:

    • Flow Rate: 0.3 mL/min for analytical scale (2.1 mm ID columns); 3.0 mL/min for preparative scale (10 mm ID columns)
    • Temperature: 25°C
    • Detection: UV monitoring at 254 nm and 280 nm
    • Gradient: Shallow linear gradient optimized during screening (typically 0.1-0.2% organic modifier per minute) [2]
  • Recycling Process: The system begins in Position A. After injection, the analyte passes through Column 1 to the UV detector at its retention time (tᵣ). When halfway through Column 2 (at 1.5tᵣ), the switching valve changes to Position B, connecting Column 2 directly to Column 1. This recycling continues until baseline resolution is achieved between this compound and its impurities [1].

  • Fraction Collection: Once sufficient separation is achieved (typically after 5-15 effective columns), divert the flow to fraction collection when the pure this compound peak passes through the detector.

Post-Purification Processing
  • Solvent Removal: Combine fractions containing pure this compound and remove organic solvents using a centrifugal vacuum concentrator at room temperature.
  • Lyophilization: Freeze the aqueous solution and lyophilize to obtain pure this compound as a solid powder.
  • Purity Verification: Analyze an aliquot of the final product using analytical HPLC with the same stationary phase to confirm purity ≥99.5%.

Critical Parameters and Troubleshooting

Optimal Chromatographic Conditions
Parameter Recommended Condition Alternative
Stationary Phase Pentafluorophenyl (PFP) Phenyl Hexyl
Mobile Phase Water-Methanol with 0.1% TFA Water-Acetonitrile with 0.1% TFA
Organic Modifier Methanol (for PFP/Phenyl Hexyl) Acetonitrile (for C5 phase only)
Gradient Rate 0.1-0.2% B/minute (shallow) 0.5-1.0% B/minute (standard)
Temperature 25°C 30-40°C
Troubleshooting Guide
Problem Possible Cause Solution
Insufficient resolution Too few recycling cycles Increase number of effective columns (recycling cycles)
Peak broadening Excessive recycling in direct-pump design Use alternate-pump design to minimize peak broadening [1]
Poor recovery Strong adsorption to stationary phase Add moderate modifiers (e.g., 5-10% isopropanol) to mobile phase
Retention time shift Mobile phase pH inconsistency Use fresh buffer solutions with consistent pH

Analytical Characterization and Quality Control

Purity Assessment Methods
  • HPLC-UV Analysis: Confirm purity ≥99.5% using the established analytical method with peak area normalization at multiple wavelengths [1].
  • Mass Spectrometry: Perform LC-MS analysis to verify molecular identity using the parent ion m/z 206.08 [M+H]⁺ for this compound (C₁₁H₁₁NO₃) [3].
  • NMR Spectroscopy: When available, use ¹H and ¹³C NMR to confirm structural integrity and absence of isomeric impurities.
Quantitative Data Analysis
Analytical Technique Target Specification Acceptance Criteria
HPLC-UV Purity ≥99.5% Single peak with >99.5% area normalization
Mass Accuracy ±5 ppm Observed m/z within 5 ppm of theoretical value
Sample Recovery ≥80% Mass balance of initial crude to final pure compound
Solution Clarity Clear and colorless No visible particulates in 10 mg/mL solution

Conclusion

The application of alternate-pump recycling HPLC with a carefully selected π-bond-interacting stationary phase provides an effective methodology for purifying this compound to the exacting standards required for pharmaceutical research. The detailed protocols outlined in these application notes enable researchers to achieve purity levels of ≥99.5%, essential for generating reliable biological activity data. The method is particularly valuable for separating this compound from closely related structural analogs and impurities that may co-occur in natural product extracts. This purification approach establishes a foundation for producing research-grade this compound suitable for comprehensive pharmacological evaluation in drug development programs.

References

A Systematic Approach to HPLC Method Development

Author: Smolecule Technical Support Team. Date: February 2026

For a new compound, method development is an iterative process. The flow chart below outlines a logical workflow to follow.

Start Start Method Development Column Select Initial Conditions: - C18 Column - Acetonitrile/Water or Methanol/Water - Scouting Gradient (e.g., 5-100% Organic) Start->Column Evaluate Evaluate Chromatogram: Check peak shape, retention, and resolution Column->Evaluate Optimization Optimize Selectivity Evaluate->Optimization Resolution inadequate FineTune Fine-Tune System Parameters: - Adjust flow rate - Fine-tune column temperature Evaluate->FineTune Resolution adequate Optimization->Evaluate Re-evaluate Validate Validate Method FineTune->Validate

The initial goal is to achieve adequate retention for all analytes, typically aiming for capacity factors (k') between 0.5 and 15 [1]. A recommended approach is to perform two initial gradient runs differing only in run time to understand the elution profile of your sample [1].

Key Parameters for Method Optimization

Once initial retention is achieved, the following parameters should be systematically optimized to improve selectivity and resolution.

Table 1: Key Parameters for HPLC Method Optimization

Parameter Optimization Goal Practical Considerations
Stationary Phase Select for appropriate selectivity [2]. Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) [1]. If resolution is poor, consider C8, phenyl, or polar-embedded phases [3].
Mobile Phase Adjust solvent strength and selectivity [2]. Begin with acetonitrile-water or methanol-water mixtures [1]. Adjust the %B (organic solvent) to shift retention times.
pH & Additives Control ionization of analytes to alter selectivity and peak shape [2] [4]. Use buffers (e.g., 10-50 mM phosphate or formate) to control pH. For acids/bases, a pH of 2-3.5 is often a good starting point [4].
Temperature Improve efficiency and can affect selectivity [2]. Start at 20-40°C. Increasing temperature can reduce backpressure and speed up analysis but may compromise resolution for some compounds [2].
Gradient Profile "Stretch out" the region where your compounds elute to improve resolution [5]. If compounds elute between 70-100%B in 3 minutes, modify the gradient to span 60-100%B over 10 minutes for better separation [5].

A Proposed Starting Protocol for Swietenidin B

This protocol is a hypothetical starting point based on common practices for reverse-phase HPLC of natural products. It requires thorough optimization and validation in your lab.

Disclaimer: This is a suggested protocol for research purposes only. It has not been validated for this compound and must be optimized by a qualified analyst.

1. Sample Preparation:

  • Dissolve the sample containing this compound in the initial mobile phase or a solvent of equal or weaker strength than the mobile phase (e.g., 50:50 Water:Acetonitrile). Filter through a 0.45 µm or 0.22 µm membrane filter before injection [1].

2. Suggested Initial HPLC Conditions:

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)
  • Mobile Phase A: Water (with 0.1% Formic Acid)
  • Mobile Phase B: Acetonitrile (with 0.1% Formic Acid)
  • Gradient Program:
    • 0 min: 20% B
    • 10 min: 50% B
    • 15 min: 80% B
    • 17 min: 95% B (hold for 3 min)
    • 20.1 min: 20% B (re-equilibrate for 5-7 min)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV-Vis PDA Detector (scanning from 200-400 nm is recommended to determine the optimal wavelength for this compound)
  • Injection Volume: 10 µL

3. Method Optimization & Validation:

  • Based on the initial chromatogram, adjust the gradient profile (as shown in Table 1) and mobile phase composition to achieve baseline resolution of this compound from impurities [5].
  • Once optimized, the method must be validated according to ICH guidelines. Key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range [1]. System suitability tests must be established to ensure the method's performance before each use [4].

Important Considerations for a Robust Method

  • Column Care: Always protect your column when not in use with end caps. Store it in a suitable mobile phase (e.g., high organic content for reverse-phase) and avoid buffers if the column will be idle for extended periods [6].
  • Method Adjustment vs. Revalidation: Minor changes to an established method (e.g., ±10% change in organic solvent concentration) may be acceptable if system suitability criteria are met. However, any change that constitutes re-development likely requires at least partial revalidation [4].

References

Swietenidin B in vitro biological assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Bioassays and Their Development

A bioassay is an analytical method used to determine the potency or biological effect of a substance by measuring its impact on living cells (in vitro) or whole organisms (in vivo) [1]. Developing a robust assay involves a clear definition of its purpose and a systematic approach to implementation.

The graph below outlines the core workflow for developing a new in vitro bioassay.

Start Define Assay Objective A Select Assay Type Start->A e.g., Cytotoxicity or Immunomodulation B Design Experimental Conditions A->B Cell line, controls reagents, timeline C Validate Assay B->C Optimize parameters End Execute and Analyze C->End Run with reference standards

Selecting an Appropriate Assay Type

The choice of assay depends on the biological activity you wish to investigate. Here are two common categories, along with detailed protocols based on established methods.

Cytotoxicity and Cell Viability Assays

These assays are fundamental for drug screening, measuring cell health after compound exposure [2]. They are classified based on the detection mechanism.

Table: Common Types of Cytotoxicity and Cell Viability Assays [2]

Assay Type Principle Key Reagents Detection Method Key Considerations
Colorimetric (e.g., MTT) Measures mitochondrial enzyme activity reducing tetrazolium salt to colored formazan [2]. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) [2]. Spectrophotometer (e.g., 570 nm) [2]. Formazan is water-insoluble, requiring a solubilization step [2].
Colorimetric (e.g., XTT) Similar to MTT, but produces a water-soluble formazan product [2]. XTT (2,3-bis(2-methoxy-4-nitro-5-sulphophenyl)-5-carboxanilide-2H-tetrazolium) [2]. Spectrophotometer [2]. Easier procedure as no solubilization is needed [2].
Fluorometric (e.g., alamarBlue) Measures the reduction of resazurin to fluorescent resorufin by metabolically active cells [2]. alamarBlue reagent [2]. Fluorometer (e.g., Excitation 530–570 nm, Emission 580–620 nm) [2]. Highly sensitive and non-toxic, allowing continuous monitoring [2].
Dye Exclusion (e.g., Trypan Blue) Distinguishes live from dead cells based on membrane integrity; live cells exclude the dye [2]. Trypan Blue dye [2]. Light microscope or automated cell counter [2]. Simple but can underestimate cell death; not for monolayer cultures without trypsinization [2].

Detailed MTT Assay Protocol This is a widely used method to assess cell viability and cytotoxic potential [2].

  • Key Materials: Cell line of interest, Swietenidin B, MTT reagent, DMSO, cell culture plates, CO₂ incubator, spectrophotometer.
  • Procedure:
    • Cell Seeding: Seed cells in a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) and culture for 24 hours.
    • Compound Treatment: Treat cells with a serial dilution of this compound. Include a negative control (vehicle-only) and a positive control (e.g., a known cytotoxic agent).
    • Incubation: Incubate for desired exposure time (e.g., 24, 48, or 72 hours).
    • MTT Application: Add MTT solution to each well and incubate for 2-4 hours.
    • Solubilization: Carefully remove the medium and add DMSO to dissolve the formed formazan crystals.
    • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
    • Data Analysis: Calculate cell viability as a percentage of the negative control.
Immunomodulation Assays

These assays investigate a compound's effect on immune cell function. The following optimized protocol for T-cell-dependent (TD) human B-cell differentiation can be adapted to study this compound's effect on immune cell activation [3].

Table: Key Parameters for T-Cell-Dependent B-Cell Differentiation Assay [3]

Parameter Specification
Cell System Isolated human CD19+ B cells or Peripheral Blood Mononuclear Cells (PBMCs).
Seeding Density As low as 2,500 B-cells per well (in a 96-well plate).
Stimuli (TD) CD40L (e.g., via irradiated 3T3-CD40L+ feeder cells) and IL-21.
Key Readouts Plasmablast formation (CD27+CD38+ via flow cytometry) and Immunoglobulin (Ig) secretion (via ELISA).
Culture Duration 9 days for optimal differentiation.

Detailed T-Cell-Dependent B-Cell Differentiation Protocol

  • Key Materials: Fresh or cryopreserved human PBMCs or isolated CD19+ B cells, 3T3-CD40L+ feeder cells, recombinant human IL-21, cell culture plates, flow cytometry antibodies (anti-CD27, anti-CD38), ELISA kits for Ig measurement.
  • Procedure:
    • Feeder Preparation: Harvest, irradiate (30 Gy), and seed 3T3-CD40L+ cells in a 96-well plate (e.g., 10,000 cells/well) and allow to adhere overnight.
    • Cell Seeding: Resuspend PBMCs or isolated B-cells in culture medium and add to the plate containing the feeders.
    • Stimulation: Add IL-21 (e.g., 50 ng/mL) to the cultures. Avoid adding IL-4, as it can reduce Ig secretion [3].
    • Culture: Incubate cells for 9 days in a 37°C, 5% CO₂ incubator.
    • Analysis:
      • Phenotypic: On day 9, harvest cells and analyze for plasmablast (CD27+CD38+) and plasma cell (CD27+CD38+CD138+) markers by flow cytometry.
      • Functional: Collect culture supernatants and measure secreted immunoglobulins (e.g., IgG, IgM) by ELISA.

A Strategic Workflow for Protocol Development

Since a direct protocol is unavailable, your research will involve developing and optimizing one. The following diagram maps out this strategic path.

cluster_optimization Key Optimization Parameters Step1 1. Literature Review & Hypothesis Step2 2. Preliminary Assay Selection Step1->Step2 Define expected biological activity Step3 3. Assay Optimization Step2->Step3 Test basic feasibility Step4 4. Validation & Analysis Step3->Step4 Refine conditions for robustness O1 Cell line & seeding density Step3->O1 O2 Compound solubility & dose range Step3->O2 O3 Incubation time & key timepoints Step3->O3 O4 Controls & reference standards Step3->O4

The Importance of Assay Validation

For results to be reliable and reproducible, the developed assay must be validated. Key validation parameters include [4] [5]:

  • Accuracy and Precision: How close the results are to the true value and how reproducible they are.
  • Sensitivity: The lowest concentration of this compound that produces a detectable signal above background.
  • Specificity: The ability of the assay to accurately measure this compound's activity in the presence of other components like solvents or impurities.
  • Robustness and Reproducibility: The consistency of results under normal variations in protocol parameters (e.g., different analysts, reagent lots) and across repeated experiments.

Key Takeaways for Your Research

To advance your work on this compound:

  • Leverage Established Methods: Adapt the detailed protocols for MTT cytotoxicity or B-cell differentiation as a starting point.
  • Focus on Optimization: The core of your work will be to optimize cell type, this compound concentration, and exposure time for your specific research question.
  • Prioritize Validation: Ensure your final protocol is robust, reproducible, and includes appropriate controls to generate reliable data.

References

An Application Note for Stability Testing of Swietenidin B

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a proposed stability testing protocol for Swietenidin B, a potential drug substance, in accordance with International Council for Harmonisation (ICH) guidelines [1]. The purpose is to establish a retest period and recommended storage conditions for this compound.

Introduction

This compound is a compound under investigation for its pharmacological properties. To ensure its safety and efficacy throughout the drug development process and shelf life, a systematic stability study is imperative. This application note details the experimental design, analytical procedures, and specification for assessing the stability of this compound under various environmental conditions [1].

Stability Study Protocol Design

The stability study should be designed to evaluate the effect of environmental factors on the chemical and physical properties of this compound. The protocol number can be assigned as SP/001 for the first stability study protocol [1].

2.1 Objective To determine the intrinsic stability of this compound by establishing a stability-indicating profile and to recommend storage conditions and a retest period.

2.2 Scope This protocol is applicable to the this compound drug substance (active pharmaceutical ingredient) packed in the proposed container closure system for development [1].

2.3 Reference Guidelines

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products
  • ICH Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products

2.4 Responsibilities

  • QC Officer/Executive: To prepare the stability protocol as per this SOP and record the raw data [1].
  • Quality Control Head or Designee: To ensure the availability of the stability-indicating method [1].
  • Quality Assurance: To ensure the implementation of the system as per the SOP [1].

2.5 Stability Storage Conditions The following table outlines the recommended storage conditions and time points for the stability study of a new drug substance, based on ICH conditions [1].

| Study Type | Storage Condition | Minimum Time Points Covered | | :--- | :--- | :--- | | Long Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5%RH* | 0, 3, 6, 9, 12, 18, 24, 36, 48, 60 months [1] | | Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, and 6 months [1] | | The appropriate long-term testing condition is chosen based on the climatic zone. |

2.6 Testing Frequency and Schedule The chemical and physical testing should be performed at each time point. The workflow for the entire stability study, from protocol preparation to final report, is illustrated below.

Stability Study Workflow for this compound

Analytical Methodology

The core of the stability study is a validated, stability-indicating method that can accurately quantify this compound and detect its degradation products.

3.1 Development of a Stability-Indicating Assay A typical method for a compound like this compound would be Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or Photodiode Array (PDA) detector.

  • Principle: Separation based on hydrophobicity.
  • Goal: The method must be able to resolve this compound from all potential degradation products (formed under stress conditions) with a resolution greater than 2.0.

3.2 Forced Degradation (Stress Testing) Forced degradation studies are performed to validate the stability-indicating ability of the analytical method and to identify the major degradation pathways of this compound. The logical flow of the stress testing protocol is as follows.

Logic of Forced Degradation Studies

3.3 Suggested Chromatographic Conditions (Example) These parameters should be optimized specifically for this compound.

  • Column: C18 (250 mm x 4.6 mm, 5 µm)
  • Mobile Phase: Gradient of Buffer (e.g., Phosphate or Acetate) and Acetonitrile/Methanol
  • Flow Rate: 1.0 mL/min
  • Detection: UV at a suitable λmax for this compound
  • Injection Volume: 10-20 µL
  • Column Temperature: 25-40°C
Stability Specifications & Data Evaluation

The tests and acceptance criteria for the stability study should be defined in a stability specification.

4.1 Stability Indicicating Specification The table below lists the key tests and parameters that should be monitored throughout the study [1].

Test Parameter Acceptance Criteria Test Procedure Reference
Description White to off-white, crystalline powder Visual Inspection
Identification IR Spectrum matches reference IR-SOP-001
Assay (by HPLC) 98.0 - 102.0 % SWIET-B-HPLC-01

| Related Substances | - Any individual impurity: NMT 0.10%

  • Total Impurities: NMT 1.0% | SWIET-B-HPLC-01 | | Water Content | NMT 5.0% | Karl Fischer Titration | | The tests and specifications are illustrative and must be established based on development data. |

4.2 Evaluation The stability of this compound will be assessed by monitoring any statistically significant change in the assay value or increase in degradation products over time. Data from accelerated conditions can be used to evaluate the impact of short-term excursions and to support the proposed retest period.

Key Considerations for Protocol Development

  • Stability-Indicating Method: The entire study hinges on an analytical method (like HPLC) that can distinguish the intact drug from its degradation products. This must be validated before the formal stability study begins [1].
  • Forced Degradation: These studies are not part of the formal stability schedule but are essential for developing and validating the analytical method. They help you understand how the drug degrades [1].
  • ICH Guidelines as a Framework: The ICH Q1A(R2) guideline is the definitive source for the design of stability studies for drug registration in most regions. It provides detailed requirements on batch selection, container closure systems, and testing frequency [1].

References

Core Validation Parameters for Swietenidin B

Author: Smolecule Technical Support Team. Date: February 2026

For an analytical method (e.g., HPLC-UV) to be considered valid for quantifying Swietenidin B, it must be tested against several key parameters. The table below summarizes these parameters and their typical acceptance criteria [1].

Validation Parameter Description Recommended Acceptance Criteria
Accuracy Closeness of measured value to true value [1]. Recovery: 98–102% [2].
Precision Degree of scatter in repeated measurements [1]. Repeatability: RSD ≤ 2.0% [2].
Linearity Ability to produce results proportional to analyte concentration [1]. Correlation coefficient (r²) > 0.999 [1] [2].
Range Interval between upper and lower concentration levels with precision, accuracy, and linearity [1]. e.g., 50–150% of target concentration [1].
Specificity Ability to measure this compound accurately in the presence of potential interferences (impurities, degradants, matrix) [1]. No interference at the retention time of this compound.

| LOD & LOQ | Lowest detectable (LOD) and quantifiable (LOQ) amounts [1]. | LOD: S/N ~3:1 LOQ: S/N ~10:1 & Precision RSD ≤ 2.0% [1]. | | Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [1]. | System suitability criteria are met (e.g., RSD, tailing factor). |

Detailed Experimental Protocols

The following sections provide detailed methodologies for testing the key validation parameters.

Specificity/Selectivity
  • Objective: To demonstrate that the method can unequivocally assess this compound in the presence of sample matrix and potential impurities.
  • Procedure:
    • Prepare and inject a blank sample (the formulation without this compound).
    • Prepare and inject a standard solution of pure this compound.
    • Prepare and inject a sample solution spiked with known impurities (if available) or a stressed sample (e.g., exposed to heat, acid, base, oxidation).
    • Compare the chromatograms. The peak for this compound should be well-resolved from any other peaks, and the blank should show no interference at the same retention time [1].
Linearity and Range
  • Objective: To verify the method's response is proportional to this compound concentration over the intended working range.
  • Procedure:
    • Prepare a minimum of five standard solutions of this compound at different concentrations, e.g., 50%, 80%, 100%, 120%, and 150% of the target assay concentration.
    • Inject each solution in triplicate and record the peak response (e.g., area).
    • Plot the mean peak response against concentration.
    • Calculate the regression line (y = mx + c) and the correlation coefficient (r²). The r² should be greater than 0.999 [1] [2].
Accuracy (Recovery)
  • Objective: To determine the closeness of test results to the true value by spiking known amounts of this compound into the sample matrix.
  • Procedure:
    • Prepare a placebo sample (without the active ingredient).
    • Spike the placebo with known quantities of this compound at multiple levels, typically 50%, 75%, 100%, 125%, and 150% of the target concentration, in triplicate for each level.
    • Analyze the samples using the validated method.
    • Calculate the percentage recovery for each level using the formula:
      • % Recovery = (Measured Concentration / Spiked Concentration) × 100
    • The mean recovery at each level should be between 98% and 102% [2].
Precision
  • Objective: To ascertain the degree of variability in the method.
    • Repeatability (Intra-day Precision):
      • Procedure: Prepare six independent sample preparations from a single homogeneous lot at 100% of the test concentration. Analyze all samples on the same day by the same analyst. The %RSD of the assay results should be NMT 2.0% [2].
    • Intermediate Precision (Ruggedness):
      • Procedure: Repeat the repeatability study on a different day, using a different analyst and/or a different instrument. Analyze the results from both experiments together. The overall %RSD should still meet the specified criteria (e.g., NMT 2.0%) [2].
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest levels of this compound that can be detected and quantified.
  • Procedure (Based on Signal-to-Noise):
    • Inject a series of diluted standard solutions and measure the signal-to-noise (S/N) ratio.
    • The LOD is the concentration at which the S/N ratio is approximately 3:1.
    • The LOQ is the concentration at which the S/N ratio is approximately 10:1 and can be quantified with acceptable precision (e.g., %RSD ≤ 2.0% for six replicate injections) [1].
  • Procedure (Based on Standard Deviation): LOD and LOQ can also be calculated from the linearity data using the formulas:
    • LOD = 3.3 × (SD of the y-intercept) / (Slope of the calibration curve)
    • LOQ = 10 × (SD of the y-intercept) / (Slope of the calibration curve) [2]

Workflow for Method Validation

The diagram below outlines the logical workflow for a complete analytical method validation process.

Start Start Method Validation Specificity Specificity/Selectivity Test Start->Specificity Linearity Linearity & Range Test Specificity->Linearity Accuracy Accuracy (Recovery) Test Linearity->Accuracy Precision Precision Test Accuracy->Precision LODLOQ LOD & LOQ Determination Precision->LODLOQ Robustness Robustness Testing LODLOQ->Robustness Document Document Results & Final Approval Robustness->Document

Critical Considerations for this compound

When adapting these protocols for this compound, pay close attention to the following:

  • Stability of Solutions: The accuracy test inherently checks stability, but you must explicitly determine and state how long standard and sample solutions remain stable under specific storage conditions (e.g., room temperature, refrigerated) [1].
  • System Suitability: Before each validation run, perform a system suitability test. This involves injecting a standard solution a set number of times (e.g., five) to confirm the system is performing adequately. Criteria typically include %RSD for peak areas, tailing factor, and theoretical plates [2].
  • Change Control and Revalidation: Once validated, any change in the method (e.g., instrument type, column temperature, mobile phase composition) must be controlled and documented. A formal change control process should be followed. Periodic revalidation (e.g., every 5 years) is also recommended to ensure ongoing reliability [2] [3].

Frequently Asked Questions

What if my method fails a validation parameter?

If a parameter like accuracy or precision fails to meet acceptance criteria, you must investigate. Common causes include issues with sample preparation, instrumental parameters, or chromatographic separation (e.g., peak co-elution). The method will require further development and optimization before re-validation.

How do I choose the right range for the linearity test?

The range should encompass all expected sample concentrations. For an assay, a range of 50–150% of the target concentration is typical. For impurity testing, the range should extend from the LOQ to at least 120% of the specification limit [1].

I hope this detailed protocol provides a solid foundation for your work on this compound. Should you need to delve deeper into the statistical calculations or require guidance on a specific chromatographic challenge, please feel free to ask.

References

Swietenidin B sample preparation technique

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Swietenidin B

The table below summarizes the basic identifying information available for this compound [1].

Property Description
Chemical Name 3,4-Dimethoxy-1H-Quinolin-2-One
Synonyms 3,4-Dimethoxycarbostyril; this compound
CAS Registry Number 2721-56-4
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol

A Proposed Workflow for Method Development

In the absence of a established protocol, you can develop a method by defining the analysis goal and following a systematic workflow. The diagram below outlines this general process.

cluster_0 Sample Preparation cluster_1 Key Validation Parameters Start Start: Define Analysis Goal Sample Sample Preparation & Cleaning Start->Sample Analysis Instrumental Analysis Sample->Analysis SP1 Extraction (e.g., Sonication, SLE) Sample->SP1 Validation Method Validation Analysis->Validation End Validated Method Validation->End V1 Specificity/Selectivity Validation->V1 SP2 Clean-up (e.g., LLE, SPE, Microextraction) SP1->SP2 SP3 Pre-concentration SP2->SP3 V2 Linearity & Range V3 Accuracy (% Recovery) V4 Precision (Repeatability) V5 LOD & LOQ

Sample Preparation & Cleaning

The initial step involves isolating this compound from its plant matrix (Swietenia spp.) and removing interfering components [2] [3].

  • Extraction: Use techniques like sonication or vortexing with organic solvents. The solvent choice (e.g., methanol, ethanol, or aqueous mixtures) should be optimized for this compound's solubility, which is reported to be high in DMSO (~50 mg/mL) [4].
  • Clean-up: Apply a technique appropriate for your sample's cleanliness and target analyte.
    • Solid-Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) are common exhaustive methods for complex plant extracts [3].
    • Microextraction techniques (e.g., SPME, DLLME) offer advantages as they are miniaturized, consume less solvent, and can be more easily automated [2] [3].
Instrumental Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is particularly suited for the identification and quantification of natural products like this compound.

  • HPLC-MS/MS: A C18 column is a standard starting point for method development. Detection can be optimized using Mass Spectrometry (MS) for high sensitivity and specificity [5].
  • HPLC-ECD: If this compound is electrochemically active, Electrochemical Detection (ECD) is a highly sensitive option, as demonstrated for other compounds [6].
Method Validation

Any developed method must be validated to ensure it is suitable for its intended purpose. The following table outlines the core parameters to investigate [7] [8].

Validation Parameter Description & Protocol Outline
Specificity/Selectivity Ensure the method can distinguish this compound from other matrix components. Compare chromatograms of a standard, a blank sample, and a spiked sample.
Linearity & Range Prepare at least 5 concentrations of this compound standard across the expected range. Analyze and plot response vs. concentration. The coefficient of determination (r²) should typically be >0.999 [7].
Accuracy (% Recovery) Spike known amounts of this compound into the matrix at multiple levels (e.g., 50%, 100%, 150%). Measure the recovered amount. Acceptance criteria are often 98-102% recovery [7].

| Precision | Repeatability: Inject multiple replicates (n=10) on the same day [7]. Intermediate Precision: Perform the analysis on different days, by different analysts, or on different instruments. %RSD should generally be <2.0% [7]. | | LOD & LOQ | LOD (Limit of Detection): The lowest detectable level. Can be calculated as 3.3 × (Standard Deviation of response / Slope of calibration curve) [7]. LOQ (Limit of Quantification): The lowest quantifiable level with suitable precision and accuracy. Can be calculated as 10 × (Standard Deviation of response / Slope of calibration curve) [7]. |

References

Troubleshooting Guide: Low Yield of Natural Products

Author: Smolecule Technical Support Team. Date: February 2026

A low product yield often results from a complex interplay of factors. The table below outlines common problem areas, their potential causes, and initial diagnostic steps.

Problem Area Potential Causes Diagnostic Questions & Actions

| Extraction Process | • Inefficient solvent system (polarity mismatch). • Suboptimal extraction time/temperature. • Poor cell lysis or compound release. | • Has a solvent screening (e.g., hexane to water) been performed? • Is the extraction time sufficient for diffusion kinetics? • Have different mechanical lysis methods been evaluated? | | Upstream Factors | • Low native concentration in source material. • Variability in plant feedstock (genetics, season, geography). • Degradation by plant enzymes post-harvest. | • What is the documented baseline yield for this species? • Is the source material consistently sourced and authenticated? • Is the material processed immediately or frozen to halt degradation? | | Downstream Process | • Compound loss during purification steps (adsorption, degradation). • Inefficient separation from closely related compounds. | • What is the mass balance at each purification step? • Have alternative stationary phases (e.g., C18, HILIC) been tested? |

Yield Improvement Strategies & Protocols

If initial troubleshooting does not resolve the issue, implementing structured optimization strategies is the next step. Modern approaches move beyond "one-factor-at-a-time" experiments to more efficient methods.

Systematic Optimization of Reaction Parameters

For a process with many interacting variables (e.g., solvent concentration, temperature, pH, time), using a structured optimization method is far more effective than trial and error.

Experimental Protocol: Bayesian Optimization [1] This technique is ideal for optimizing expensive and time-consuming experiments, as it uses a probabilistic model to find the best conditions with fewer trials.

  • Define Parameters and Goal: Identify the key variables (e.g., temperature, solvent ratio, time) and your objective (e.g., maximize yield in mg/L).
  • Establish a Probabilistic Model: Use software to build a model that predicts yield based on your parameters.
  • Select New Experiments: An "acquisition function" (like Thompson Sampling) suggests the next most promising conditions to test, balancing the exploration of new areas with the exploitation of known high-yield zones [1].
  • Run Experiments & Update Model: Conduct the suggested experiments, measure the yields, and update the model with the new results.
  • Iterate: Repeat steps 3 and 4 until the yield meets your target or plateaus.

The workflow for this methodology can be visualized as follows:

Start Define Parameters & Goal Model Establish Probabilistic Model Start->Model Select Select New Experiments via Acquisition Function Model->Select Run Run Experiments Select->Run Update Update Model with Data Run->Update Check Check Yield Target Update->Check New Data Check->Select Continue End End Check->End Target Met

Upstream Process Intensification

This strategy focuses on maximizing the amount of compound produced before the extraction and purification stages. While often discussed in cell culture [2], the principles are applicable to plant-based systems.

Experimental Protocol: Media & Feedstock Optimization

  • Pre-cultivation Elicitation: Treat plant cultures or seedlings with biotic (e.g., fungal extracts) or abiotic (e.g., metal ions, UV stress) elicitors to stimulate the biosynthetic pathway responsible for Swietenidin B production.
  • Nutrient Screening: Systematically vary the concentrations of key macro and micronutrients (e.g., nitrogen, phosphorus, sucrose) in the growth medium to identify conditions that boost secondary metabolite synthesis.
  • Harvest Point Optimization: Track the yield of the target compound against biomass growth over time to identify the ideal harvest window, which may not be at peak biomass [2].

Frequently Asked Questions (FAQs)

Q1: Our yield is consistently low and highly variable between batches. Where should we focus first? The most common cause is inconsistency in the starting material. Prioritize securing a standardized, authenticated source of plant material, harvested at the same developmental stage and under controlled conditions. Implementing a rigorous Quality Control (QC) protocol for your raw materials is essential.

Q2: We have optimized the extraction, but the yield is still below theoretical expectations. What are advanced strategies? Consider pathway engineering or strain improvement. This involves:

  • Precursor Feeding: Adding known biochemical precursors to the extraction mixture or culture medium to bypass metabolic bottlenecks.
  • Elicitor Combination: Testing synergistic effects of multiple elicitors to maximally activate the biosynthetic genes.
  • Scale-Down Models: Use high-throughput microtiter plates or small-scale bioreactors to rapidly screen hundreds of conditions (e.g., different media, elicitors, pH) before scaling up [2].

Q3: How can we make our optimization process more efficient? Adopt Quality by Design (QbD) principles and Design of Experiments (DoE). Instead of changing one factor at a time, DoE allows you to vary multiple factors simultaneously to find optimal conditions and understand interaction effects. This is a foundational step that can be enhanced with Bayesian optimization for even greater efficiency [1].

Experimental Workflow for Yield Improvement

For a new project, a comprehensive and logical approach is key. The following workflow diagram outlines the major phases from initial assessment to a robust, optimized process.

A Establish Baseline & Troubleshoot B Optimize Upstream Factors A->B C Optimize Extraction B->C D Optimize Purification C->D E Validate at Scale D->E

I hope this technical support center provides a strong foundation for your work on this compound.

References

Swietenidin B purification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common purification challenges, framed for a compound like Swietenidin B.

Q1: My purification yields are low and inconsistent. What could be the cause? Low yields often stem from incomplete extraction, compound degradation, or losses during chromatography.

  • Check Extraction Efficiency: Ensure the initial extraction solvent and conditions (e.g., temperature, sonication time) are optimal for this compound's solubility and stability.
  • Minimize Degradation: Natural products can be sensitive to light, heat, or pH. Perform extractions and evaporations at lower temperatures (e.g., using a rotary evaporator with a chilled water bath) and work under inert atmosphere if necessary.
  • Optimize Binding and Elution: In chromatography, ensure the loading conditions (e.g., sample solvent strength, pH) allow for strong binding to the stationary phase. Use a stepwise or gradient elution to efficiently recover the compound without leaving it behind on the column [1].

Q2: I am getting poor peak shape or resolution during HPLC purification. How can I improve it? Poor chromatography often relates to method conditions or column issues.

  • Review Method Parameters: The mobile phase pH can dramatically affect the ionization and thus the retention of ionizable compounds. Adjust the pH to suppress the compound's ionization for better interaction with a reversed-phase C18 column. Also, ensure a fresh, correctly prepared mobile phase is used [2].
  • Consider Column Health: A degraded or contaminated column will not perform well. Follow the manufacturer's instructions for column cleaning and storage. If the column is old, it may need to be replaced [2].
  • Evaluate the Sample: The sample solvent should ideally be weaker than the mobile phase. If the sample is dissolved in a strong solvent, it can cause peak broadening and distortion upon injection [2].

Q3: The retention time of this compound is drifting between runs. Why is this happening and how do I fix it? Retention time (RT) drift indicates that the chromatographic conditions are not stable.

  • Stabilize Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can directly cause RT drift [2].
  • Ensure Mobile Phase Consistency: Always prepare the mobile phase fresh and use high-purity solvents and buffers. Variations in composition, pH, or buffer concentration between batches are common causes of drift [2].
  • Verify Instrument Performance: Check for pump malfunctions, such as a worn piston seal causing slight flow rate variations, which will directly impact RT [2].
  • Use a Relative Retention Time (RRT): To account for minor run-to-run variations, use an internal standard. The RRT is calculated as (RT of this compound / RT of internal standard). This normalized value is more reliable for peak identification than absolute retention time [2].

Q4: How do I know if my purification and analytical methods are reliable? Method validation provides objective evidence that your procedure is suitable for its intended purpose, such as quantifying the purity of a final isolate. The key parameters to establish are summarized below [3] [4].

Validation Parameter What It Measures Typical Acceptance Criteria
Specificity Ability to measure this compound accurately in the presence of other components (e.g., impurities, matrix). No interference at the retention time of the target compound [4].
Precision The closeness of agreement between a series of measurements. Relative Standard Deviation (% RSD) ≤ 2% for repeatability [3].
Accuracy The closeness of measured value to the true value. Recovery of 98-102% for a pure compound [4].
Linearity The ability to obtain results proportional to the concentration of the analyte. Correlation coefficient (r) ≥ 0.999 [4].
Range The interval between upper and lower concentration levels where linearity, accuracy, and precision are demonstrated. e.g., 50-150% of the target concentration [3].
LOD/LOQ Limit of Detection (LOD): Lowest detectable amount. Limit of Quantitation (LOQ): Lowest quantifiable amount with accuracy and precision. Signal-to-noise ratio: 3:1 for LOD, 10:1 for LOQ [3].
Robustness The capacity of a method to remain unaffected by small, deliberate changes in parameters (e.g., pH, temperature). The method continues to meet system suitability criteria [4].

Experimental Workflow for Method Development and Troubleshooting

The following diagram outlines a systematic approach to developing and validating a purification method, incorporating common troubleshooting checkpoints.

Start Start: Method Development A Define Target Purity and Yield Start->A B Analyze Compound Properties (e.g., Log P, pKa, Stability) A->B C Select Purification Technique (e.g., Prep HPLC, Column Chromatography) B->C D Develop Initial Method (Mobile Phase, Stationary Phase, Gradient) C->D E Run Preliminary Test D->E F Troubleshoot Common Issues E->F Poor Results H Validate Method E->H Success G Method Optimization (Fine-tune parameters) F->G Apply Fixes G->D End Method Ready for Use H->End

Troubleshooting Guide: From Symptom to Solution

This table translates common experimental symptoms into potential causes and actionable solutions.

Observed Symptom Potential Root Cause Corrective & Preventive Actions
Low Recovery/Poor Yield Compound degradation during process. Use light-proof vials; lower process temperatures; add antioxidants [1].
Incomplete elution from column. Strengthen elution solvent; increase elution volume; validate column cleaning [1].
Poor Chromatographic Resolution Column is degraded or contaminated. Replace with a new column; implement guard column; clean with strong solvents [2].
Suboptimal mobile phase conditions. Adjust pH or organic solvent gradient; use a different buffer salt [2] [1].
Retention Time Drift Unstable mobile phase or flow rate. Prepare fresh mobile phase; degas solvents; check pump for leaks/air bubbles [2].
Fluctuating column temperature. Use a column oven to maintain a constant temperature [2].
Irreproducible Purity Results Analytical method is not validated. Perform full method validation (see Table 1) to ensure precision and accuracy [3] [4].
Sample or reference standard is unstable. Confirm standard purity; use fresh sample solutions; establish sample stability profile [3].

References

Troubleshooting Guide: Resolving Analytical Interferences

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides a systematic approach to identifying and resolving analytical interferences you might encounter during method development and validation.

Work-Up for Unexpected Analytical Results The following flowchart outlines a logical process for investigating unexpected results, such as inconsistent or irreproducible data for your analyte.

G Start Unexpected/Inconsistent Analytical Result Step1 Verify Sample Integrity (Re-centrifuge, inspect for clots, check for hemolysis/icterus/lipemia) Start->Step1 Step2 Re-test in Original Sample (Rule out instrument outlier) Step1->Step2 Step3 Prepare and Analyze Fresh Sample Step2->Step3 Step4 Interference Confirmed? (Result is reproducible) Step3->Step4 Step5 Test on Alternative Instrument/Method Step4->Step5 Yes Step7 Method is Functioning as Expected Step4->Step7 No Step6 Perform Interference Identification Experiments Step5->Step6 End Implement Correction (Modify method, clean-up sample, change detection parameters) Step6->End

Common Types of Analytical Interferences and Solutions Based on the troubleshooting path, here are specific interferences and methodologies for resolution.

Interference Type Description Identification Method Resolution Strategy
Spectral Interference [1] Additive signal from overlapping spectral lines or background from matrix components. Analyze sample at multiple dilutions; signal non-linearity suggests interference. Measure blank matrix. Background correction using offline or instrumental methods; use of internal standards; sample cleanup.
Chromatographic Co-elution [2] [3] Two or more compounds elute at the same time, appearing as a single or distorted peak. Peak shoudering, fronting/tailing; change in selectivity with different columns/mobile phases. Improve chromatographic resolution by optimizing mobile phase, column temperature, or using a different column chemistry.
Matrix Effects [4] Sample components affect analyte signal (e.g., ionization suppression/enhancement in MS). Post-column infusion experiment; comparison of calibration in solvent vs. matrix. Sample dilution; enhanced sample cleanup (SPE, LLE); use of matrix-matched calibration standards or isotope-labeled internal standards.
Immunoassay Interferences [5] Heterophilic antibodies or other proteins bind to assay reagents, causing false signals. Test on alternate platform; serial dilution shows non-linearity; treatment with polyethylene glycol (PEG). Use a different assay format; re-analyze with heterophilic blocking tubes; employ sample pre-treatment.

Experimental Protocols for Key Investigations

Here are detailed methodologies for experiments to identify and characterize interferences.

Protocol for Investigating Spectral Interference [1] [6]

This is crucial for spectroscopic techniques like UV-Vis or ICP-OES.

  • Objective: To confirm and correct for additive spectral signals from the sample matrix.
  • Materials: Standard solution of Swietenin B, blank matrix (e.g., plant extract without Swietenin B), appropriate solvent, spectrophotometer.
  • Procedure:
    • Prepare Solutions:
      • Standard Solution: Prepare a known concentration of Swietenin B in solvent.
      • Blank Matrix Solution: Prepare the sample matrix without the analyte.
      • Spiked Matrix Solution: Spike a known amount of Swietenin B standard into the blank matrix.
    • Scan Spectra: Obtain the full spectrum (e.g., 190-400 nm for UV) for all three solutions.
    • Analyze Data: Overlay the spectra. If the spectrum of the spiked matrix is not identical in shape to the pure standard, or if the absorbance at λmax is not additive (standard + blank), spectral interference is confirmed.
  • Resolution: Employ background correction by subtracting the blank matrix spectrum from the sample spectrum. Alternatively, switch to a detection wavelength where the matrix has minimal absorption.
Protocol for Improving Chromatographic Resolution [2] [3]

Use this when co-elution is suspected.

  • Objective: To separate two closely eluting peaks for accurate quantification.
  • Materials: HPLC/UPLC system, analytical column, mobile phases A and B, test sample.
  • Procedure:
    • Initial Analysis: Run the sample with the current method and note the resolution (Rs) of the critical pair.
    • Optimize Method:
      • Mobile Phase pH: Alter the pH (if analyte is ionizable) to change the compound's charge state and retention.
      • Gradient Profile: Adjust the slope and timing of the organic solvent gradient.
      • Temperature: Increase or decrease the column temperature.
      • Different Column: Switch to a column with different stationary phase chemistry (e.g., C18 to phenyl-hexyl).
    • Calculate Resolution: After each modification, calculate the resolution using the formula: Rs = 2(tR2 - tR1) / (w1 + w2) where tR is retention time and w is peak width at baseline [2]. Target Rs > 1.5 for baseline separation [3].

Frequently Asked Questions (FAQs)

Q1: What is the difference between a method outlier and a true analytical interference? [5]

  • Outlier: A false, random, non-repeatable result often due to a transient issue like a micro-clot, bubble, or electronic glitch. It is identified by re-testing the same sample; the anomaly will not recur.
  • Interference: A consistent, reproducible effect caused by a specific substance in the sample. It will reoccur every time that sample is analyzed until the method or sample is modified.

Q2: Our calibration curve is linear, but recovery from the spiked matrix is poor. What does this indicate? This is a classic sign of a matrix effect. The linearity in pure solvent shows the detector is working, but components in the sample are suppressing or enhancing the analyte signal. To confirm, perform a post-column infusion experiment or prepare your calibration standards in the blank matrix [4].

Q3: How much should the resolution (Rs) improve for a method to be considered optimized? A resolution (Rs) of 1.0 means peaks are about 94% separated, which can lead to quantification errors. A resolution of 1.5 is considered baseline separation (99.7% separated) and is the typical target for a robust quantitative method [3].

References

A Framework for Swietenidin B Solubility Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

The absence of pre-existing data means your initial work should follow a logical, tiered approach to identify the most effective technique for your specific compound. The workflow below outlines this recommended strategy.

G cluster_0 Tier 1: Solubility Screening cluster_1 Tier 2: Advanced Formulation Start Start: Poorly Soluble Swietenidin B Char Compound Characterization (PXRD, DSC, HPLC) Start->Char TechSelect Select Primary Enhancement Technique Char->TechSelect Screen1 Cyclodextrin Complexation TechSelect->Screen1 Screen2 Surfactant Solubilization TechSelect->Screen2 Screen3 Polymer-based Dispersion TechSelect->Screen3 Screen4 Particle Size Reduction TechSelect->Screen4 Screen5 pH Adjustment TechSelect->Screen5 Eval1 In-Vitro Evaluation (Dissolution, Solubility) Screen1->Eval1 Screen2->Eval1 Screen3->Eval1 Screen4->Eval1 Screen5->Eval1 Decision1 Solubility Target Met? Eval1->Decision1 Adv1 Nanosuspension Decision1->Adv1 No Adv2 Lipid-Based Carrier Decision1->Adv2 No Adv3 Hot-Melt Extrusion Decision1->Adv3 No Success Success: Proceed to Further Development Decision1->Success Yes Eval2 Advanced Characterization & Stability Studies Adv1->Eval2 Adv2->Eval2 Adv3->Eval2 Eval2->Success

Techniques & Experimental Protocols

Here are detailed methodologies for key techniques, adapted from successful applications with other poorly soluble compounds.

Cyclodextrin Complexation

This method involves forming an inclusion complex where the drug molecule fits into the hydrophobic cavity of cyclodextrin, enhancing aqueous solubility [1] [2].

Detailed Protocol: Kneading Method

  • Step 1: Prepare a 1:1 molar ratio of this compound and a selected cyclodextrin (e.g., HP-β-CD).
  • Step 2: Triturate the physical mixture with a small volume of water or a water-ethanol mixture (e.g., 1:1 v/v) in a mortar to form a thick paste.
  • Step 3: Knead the paste continuously for 45-60 minutes.
  • Step 4: Dry the resultant complex in a tray oven at 50°C for 24 hours.
  • Step 5: Pass the dried mass through a suitable sieve (e.g., #80 mesh) to obtain a fine powder.
  • Characterization: Use Powder X-ray Diffraction (PXRD) to confirm the formation of an inclusion complex by the reduction or disappearance of crystalline drug peaks [1].
Nanosuspension

This technique increases the surface area and dissolution velocity of the drug by reducing its particle size to the nanoscale [3] [4].

Detailed Protocol: Antisolvent Precipitation

  • Step 1: Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone or methanol) to form the "solution phase."
  • Step 2: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or PVP) to form the "antisolvent phase."
  • Step 3: Rapidly inject the drug solution (e.g., 10 mL) into the stirred antisolvent phase (e.g., 100 mL) under magnetic stirring at 1500 rpm.
  • Step 4: Stir the resulting suspension for 1-2 hours to allow for complete solvent evaporation and nanoparticle formation.
  • Step 5: Remove the residual organic solvent using a rotary evaporator under reduced pressure.
  • Characterization: Use Dynamic Light Scattering (DLS) to determine the particle size (Z-average) and Polydispersity Index (PDI). A PDI value below 0.3 indicates a narrow size distribution [4].
Solid Dispersion

This method disperses the drug at a molecular level in a hydrophilic polymer carrier, converting it to a higher-energy amorphous state [4] [2].

Detailed Protocol: Solvent Evaporation

  • Step 1: Dissolve this compound and a polymer carrier (e.g., PVP K30 or PEG 6000) in a common organic solvent (e.g., methanol or dichloromethane). A typical drug-to-polymer ratio is 1:5 (w/w).
  • Step 2: Stir the solution magnetically for 2 hours to ensure a homogeneous mixture.
  • Step 3: Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.
  • Step 4: Scrape the resulting solid dispersion from the flask.
  • Step 5: Vacuum-dry the solid dispersion for 24 hours to remove any residual solvent.
  • Step 6: Crush, pulverize, and sieve the final product.
  • Characterization: Use Differential Scanning Calorimetry (DSC) to confirm the amorphization of the drug, indicated by the disappearance of the drug's melting endotherm [4].

Comparison of Solubility Enhancement Techniques

The table below summarizes the core techniques to help you select an initial path.

Technique Mechanism Key Advantages Key Limitations Carriers/Excipients Used
Cyclodextrin Complexation [1] [2] Inclusion complex formation in cyclodextrin cavity. Well-established, can improve stability. Limited solubilizing capacity for large molecules. HP-β-CD, M-β-CD, SBE-β-CD
Nanosuspension [3] [4] Increased surface area via particle size reduction. Universal application, does not require high temperature. Potential for Ostwald ripening, physical instability. Poloxamer 188, PVP, Lecithin, Tween 80
Solid Dispersion [4] [2] Molecular dispersion in polymer; drug amorphization. Significant solubility & dissolution rate increase. Risk of drug re-crystallization, stability issues. PVP, PEG, HPMC, Soluplus
Surfactant Use [4] [2] Micellar solubilization, reduced surface tension. Simple to implement, effective for very hydrophobic drugs. Toxicity concerns at high concentrations, irritancy. Polysorbates (Tween), Sorbitan esters (Span)
pH Adjustment [4] [2] Alters ionization state of the drug. Simple, cost-effective for ionizable compounds. In-vivo relevance limited by physiological pH. Buffering agents (e.g., Citrate, Phosphate)

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when working with a new compound like this compound? Begin with thorough solid-state characterization. Use PXRD to determine crystallinity, DSC to analyze thermal behavior, and HPLC to confirm purity and establish a baseline analytical method. This data is crucial for troubleshooting later.

Q2: How do I know which technique is best for my compound? Start with techniques that have the highest probability of success and are simplest to screen. Cyclodextrin complexation and surfactant solubilization are excellent first choices for rapid screening. If these are insufficient, move to more complex methods like nanosuspension or solid dispersion.

Q3: A common problem with solid dispersions is recrystallization upon storage. How can I prevent this?

  • Polymer Selection: Use polymers known to inhibit crystallization, such as HPMC or copolymers like Soluplus.
  • Storage Conditions: Store samples in a vacuum desiccator at low humidity and avoid temperature fluctuations.
  • Monitoring: Regularly check the physical stability of your dispersion using PXRD or DSC.

Q4: How can I predict the solubility of this compound to guide my experiments? For a novel compound, you can employ machine learning models as a preliminary guide. As discussed in recent literature, models using a small set of physicochemical descriptors can predict solubility with reasonable accuracy (e.g., within LogS ± 0.7) [5]. You would need to calculate or obtain descriptors like molecular volume, solvation energy, and dipole moment for this compound.

References

Swietenidin B storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Standard Stability Storage Conditions

For any new chemical entity like Swietenin B, stability is typically evaluated under long-term, intermediate, and accelerated storage conditions as per ICH (International Council for Harmonisation) guidelines [1] [2]. The table below summarizes these standard conditions.

Study Type Standard Conditions Typical Minimum Duration Primary Purpose
Long-term 25°C ± 2°C / 60% RH ± 5% RH 12 months (to cover proposed shelf life) Establish recommended storage conditions and shelf life [2].
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months Bridge data when accelerated results show significant change [1] [2].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months Evaluate short-term stability and identify potential degradation products [1] [2].

Special Considerations:

  • Cold Storage: If Swietenin B is thermolabile, testing at 5°C ± 3°C or -20°C ± 5°C may be required [2].
  • Light Sensitivity: Perform photostability testing (e.g., ICH Q1B) to determine if light-protected packaging is needed [2].

Experimental Workflow for Stability Study

The following diagram outlines the key stages in designing and conducting a stability study for a compound like Swietenin B.

Start Define Study Objective and Stability Protocol A Select Batch(s) and Package Product Start->A B Place Samples in Stability Chambers A->B C Withdraw Samples at Pre-defined Time Points B->C D Perform Analytical Testing C->D E Analyze Data and Establish Shelf Life D->E

Key Experimental Details:

  • Step 1: Define Protocol

    • Objective: To determine the recommended storage conditions and shelf life for Swietenin B.
    • Design: Place samples in the standard long-term, accelerated, and intermediate (if needed) stability chambers [1] [2].
    • Time Points: For a 12-month study, typical points are 0, 1, 2, 3, 6, 9, and 12 months. Accelerated studies often use 0, 1, 2, 3, and 6 months [1].
  • Step 2: Select and Package Batch

    • Use a minimum of three primary batches of the drug substance or product that is representative of the manufacturing process [3].
    • Package the product in the container closure system proposed for marketing.
  • Step 3 & 4: Storage and Withdrawal

    • Use stability chambers that provide precise control and monitoring of temperature and relative humidity.
    • Withdraw samples at predetermined intervals for analysis.
  • Step 5: Analytical Testing and Analysis

    • Testing Attributes: Assay (potency), degradation products (impurities), physical properties (e.g., color, state), and microbiological attributes [1].
    • Methodology: Use a validated Stability-Indicating Method (SIM), such as High-Performance Liquid Chromatography (HPLC). The method must separate the Active Pharmaceutical Ingredient (API) from its degradation products [1].
    • Data Analysis: Plot degradation profiles and use statistical analysis (e.g., ANCOVA) to test for batch similarity and estimate shelf life [3].

Frequently Asked Questions

  • What if my accelerated stability data shows significant degradation?

    • This indicates the product may have a limited shelf life at room temperature. You should rely on the long-term and intermediate data to set the shelf life. If a significant change occurs within the first 3-6 months at accelerated conditions, it can be a predictor of instability, and you may need to recommend refrigerated storage [2].
  • How many batches are needed for a stability study, and can their data be combined?

    • A minimum of three batches is standard. Data from these batches can be pooled for shelf-life estimation if statistical analysis (ANCOVA) shows no significant difference in their degradation slopes and intercepts, using a significance level of 0.25 as per ICH Q1E [3].
  • What is a forced degradation study, and how is it different?

    • Forced degradation (or stress testing) involves exposing the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to identify likely degradation products and validate that your analytical method is "stability-indicating." It is a development tool, not part of the formal shelf-life study [1].

References

Troubleshooting Guide: Experimental Reproducibility

Author: Smolecule Technical Support Team. Date: February 2026

Question: Why can't I reproduce the results from my Swietenidin B experiments?

Reproducibility issues often stem from subtle variations in materials, methods, or data handling. The following table outlines a systematic diagnostic approach, adapting the "hopscotch method" from electrical troubleshooting to follow the logical flow of an experiment [1].

Step Investigation Area Key Questions to Ask Common Faults & Examples
1 Original Data & Protocols [2] Is the raw data from the original experiment accessible? Is the method description detailed enough? Lack of access to original data; cursory protocol descriptions that omit critical steps or parameters [3] [2] [4].
2 Biological & Chemical Materials [2] Are your reagents and samples validated? Have they been contaminated? Are passage numbers for cell lines recorded? Using unvalidated or contaminated biological materials; chemical reagents from different suppliers or with different purity grades [2].
3 Methodology & Technique Are all environmental conditions (time, temperature, humidity) exactly replicated? Is the operator technique consistent? Uncontrolled variables like incubation times or temperatures; slight variations in sample mixing or pipetting technique.
4 Data Analysis [2] Is the statistical analysis plan sound and pre-defined? Are you using the same software versions and code? Lack of knowledge to correctly analyze data; misapplication of statistical tests; "cherry-picking" positive results while ignoring negative data [2].
5 Equipment & Instrumentation Are all instruments properly calibrated? Are the same models and software versions used? Use of different instrument models with varying sensitivities; uncalibrated equipment; drift in instrument performance over time.

FAQs and Solutions for Improving Reproducibility

Q1: What is the most critical first step when I can't reproduce a result? The first step is to thoroughly document everything. Before making changes, record all details of your current attempt—exact lot numbers of reagents, instrument calibration records, environmental conditions, and any minor deviations from the written protocol. This creates a baseline and helps identify discrepancies later [2].

Q2: Our lab has the protocol, but results still vary. What should we check? Focus on the pre-analytical phase. Key factors often lie in sample handling:

  • Sample Source: Confirm the origin and processing history of your biological samples (e.g., plant tissue for this compound). Variations here have a massive downstream impact [4].
  • Reagent Validation: Use only validated biological materials and reagents from trusted sources. Check for certificates of analysis [2].
  • Technical Training: Ensure all researchers performing the protocol are trained together to minimize technique-based variation.

Q3: How can we structure our protocols to be more reproducible? Adopt a structured framework like the SIRO (Sample, Instrument, Reagent, Objective) model. This ensures all critical components are documented. For each protocol, explicitly define [4]:

  • Sample: Precise description of the starting material.
  • Instrument: Make, model, and calibration status of all equipment.
  • Reagent: Catalog numbers, lot numbers, and preparation methods for all chemicals.
  • Objective: The clear, measurable goal of the experiment.

Q4: How can we manage our data and code to prevent reproducibility issues? Embrace Open Science principles and modern data tools [2] [5]:

  • Data Versioning: Use tools that automatically version your datasets and analysis notebooks, preventing "schema drift" where data changes over time [5].
  • Environment Management: Use containerized or cloud-based environments to ensure everyone uses the same software, library versions, and hardware [5].
  • Publish Negative Data: Encourage the reporting of negative results within your lab. This prevents others from repeating the same dead ends [2].

Experimental Workflow for Reproducibility

The following diagram visualizes a robust experimental workflow designed to minimize reproducibility issues. It integrates the SIRO model for documentation and emphasizes verification at each stage.

RobustExperimentalWorkflow Experimental Reproducibility Workflow Start Define Experimental Objective SIRO Document SIRO Parameters: - Sample (Source, Lot) - Instrument (Model, Calibration) - Reagent (Purity, Catalog #) - Objective (Measurable Goal) Start->SIRO  Plan Protocol Execute Protocol SIRO->Protocol  Execute DataCol Collect Raw Data Protocol->DataCol  Measure Analysis Analyze Data DataCol->Analysis  Process Result Report Result Analysis->Result  Conclude

Finding Swietenidin-Specific Information

The strategies above are general solutions. To find information specific to this compound, I suggest you:

  • Search for Publications: Look for the original paper isolating this compound and any subsequent studies. Pay close attention to the methods section.
  • Contact Authors: Don't hesitate to email the corresponding authors of relevant papers. They can often provide crucial, unpublished details about their methodology.
  • Consult Specialized Databases: Search natural product and chemical databases for information on the compound's properties, which can provide clues about its stability and behavior in experiments.

References

Technical Support Center: Column Chromatography Optimization & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides a structured approach to method development and problem-solving for the purification of natural products like Swietenidin B.

Troubleshooting Guide: Common Issues and Solutions

Here are some frequent challenges encountered during column chromatography and how to resolve them.

Issue & Symptoms Potential Causes Corrective Actions

| Poor Resolution [1] | • Incorrect stationary phase • Non-optimal mobile phase composition or pH • Column degradation | • Re-select stationary phase (e.g., switch from C18 to CN) [2] • Optimize solvent gradient or use buffer to control pH [3] [2] | | Peak Tailing or Fronting [1] [4] | • Column contamination • Incompatible sample solvent • Secondary interactions with stationary phase | • Clean or regenerate the column [1] • Ensure sample solvent is weaker than the mobile phase • Use a mobile phase additive (e.g., buffer) | | No Peaks / Low Signal [4] | • Detector settings (e.g., wrong wavelength) • Sample degradation • Instrument issues (e.g., clogged line, pump failure) | • Verify detector wavelength and sensitivity settings [1] • Check sample stability • Perform instrument maintenance, check for pressure abnormalities [3] | | High Backpressure [3] [1] | • Column clogging • Mobile phase filtration issues • Accumulated impurities | • Filter samples and mobile phase • Flush column with strong solvent [1] • Replace column frit or the column itself | | Retention Time Variability [3] [1] | • Fluctuations in mobile phase composition or flow rate • Column temperature instability | • Prepare mobile phase consistently; ensure pump is delivering constant flow [1] • Use a column oven to maintain stable temperature [1] |

FAQs: Method Development and Optimization

1. How do I select the right stationary phase for separating this compound? The choice depends on the compound's polarity. Start by screening different phases. Research shows that for some complex separations, a cyano (CN) column can provide superior peak shape and retentivity compared to standard C18 phases, especially for compounds of varying polarity [2]. If this compound is non-polar, a C18 or C8 column is a standard starting point. For more polar analogs, normal-phase silica or HILIC columns may be effective [3].

2. What is the systematic process for developing a separation method? A logical workflow, as detailed in the diagram below, is the most efficient path to an optimized method.

G Start Start Method Development Column 1. Select Stationary Phase Start->Column Mode 2. Choose Elution Mode Column->Mode Isocratic Isocratic Mode->Isocratic Simple mixture Gradient Gradient Elution Mode->Gradient Complex mixture Optimize 3. Optimize Conditions Isocratic->Optimize Gradient->Optimize pH Adjust pH/Buffer Optimize->pH Solvent Optimize Solvent Ratio Optimize->Solvent Temp Adjust Temperature Optimize->Temp Validate 4. Validate Method pH->Validate Solvent->Validate Temp->Validate

3. Should I use isocratic or gradient elution?

  • Isocratic Elution: Uses the same solvent composition throughout the run. Best for simple mixtures where the components have similar polarities [5].
  • Gradient Elution: Systematically changes the solvent strength (e.g., increasing organic solvent percentage). It is essential for complex mixtures or when compounds have a wide range of polarities, as it provides better separation of all components in a shorter time [6] [7]. For an unknown impurity profile, gradient elution is recommended.

4. How can I optimize the mobile phase for better separation? Mobile phase optimization is critical. Key parameters to adjust are:

  • Solvent Composition: The ratio of organic to aqueous solvent (e.g., Acetonitrile/Water) is the primary factor controlling retention and resolution [3].
  • pH: Using buffers to control pH is crucial for ionizable compounds. A shift in pH can significantly alter retention time and peak shape [3] [2].
  • Buffer Concentration: Adequate buffer capacity prevents pH shifts during the run, improving retention time reproducibility.

5. What are the key parameters to validate a method? A validated method should be tested for the following parameters to ensure reliability, typically following ICH guidelines [2]:

  • Specificity: The method can accurately distinguish the target compound from impurities and excipients.
  • Linearity & Range: The detector response is proportional to the analyte's concentration over a specified range.
  • Accuracy: The method yields results close to the true value.
  • Precision: The method provides reproducible results under normal operating conditions.
  • Sensitivity: Determined by limits of detection (LOD) and quantitation (LOQ).

Navigating the Lack of Specific Data

  • Literature Review: Conduct a broader search for research on the separation of compounds from the same botanical source (Swietenia spp.) or structurally similar limonoids. Their isolation procedures can offer excellent starting points.
  • Analytical Screening: Use Thin-Layer Chromatography (TLC) as a rapid, low-cost tool to scout effective mobile and stationary phases before scaling up to a column [5].
  • Leverage Expertise: Attending specialized conferences, such as the CHROMtalks 2025 webinar series, can provide access to the latest troubleshooting tips and direct interaction with experts in the field [8].

References

A Framework for Your Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

While specific data for Swietenidin B is not available, the guides below are built on standard laboratory practice. You can use this structure and populate it with your own experimental data.

Troubleshooting Guide: Common Low Recovery Issues

The table below lists potential problems, their common causes, and recommended actions.

Problem Possible Causes Troubleshooting Actions
Low Extraction Yield Inefficient solvent system; incomplete cell lysis; compound degradation during extraction. Optimize solvent polarity (e.g., try chloroform-methanol or ethyl acetate-water mixtures); validate with spiked samples; ensure proper homogenization and controlled temperature [1].
Poor Chromatographic Resolution Suboptimal column chemistry; inadequate mobile phase gradient; poor peak shape due to secondary interactions. Screen different HPLC/UPLC columns (C18, phenyl, HILIC); optimize pH and gradient slope; use mobile phase modifiers (e.g., TFA, ammonium formate) to improve peak shape [2].
Significant Sample Loss Non-specific binding to vials/tubing; instability in solution; inefficient liquid transfer steps. Use low-binding labware; add stabilizing agents; concentrate sample load; minimize transfer steps and use positive displacement pipettes [1].
High Analytical Variability Inconsistent sample preparation; instrument calibration drift; variable recovery in sample clean-up. Implement standard operating procedures (SOPs); use internal standards; establish regular instrument qualification and maintenance schedules [1].
Inability to Reproduce Results Uncontrolled critical parameters; slight variations in buffer preparation or pH; undocumented minor method changes. Document all method parameters meticulously (e.g., pH, temperature, sonication time); use calibrated equipment; prepare fresh buffers from standardized stocks [1].
Systematic Troubleshooting Methodology

When faced with low recovery, a structured approach is more effective than random checks. The following diagram outlines a logical workflow for diagnosing and resolving issues.

RecoveryTroubleshooting Start Start: Low Recovery Rate Step1 Verify Sample Integrity (Check source material, storage conditions) Start->Step1 Step2 Audit Sample Preparation (Review each step for potential loss) Step1->Step2  Sample OK Step4 Identify Root Cause Step1->Step4  Sample Degraded Step3 Confirm Analytical Method Performance (Check standards, calibration, system suitability) Step2->Step3  Prep OK Step2->Step4  Prep Inconsistent Step3->Step4  Method OK Step3->Step4  Method Faulty Step5 Implement & Validate Fix Step4->Step5

Key Experimental Protocols for Investigation

To address the issues in the troubleshooting guide, you may need to run the following experiments. These protocols are generalized and should be adapted for this compound.

1. Protocol: Solvent System Optimization for Extraction

  • Objective: To identify the solvent mixture that maximizes this compound yield from your source matrix.
  • Methodology:
    • Sample Preparation: Homogenize a fixed amount of source material (e.g., plant tissue).
    • Solvent Screening: Test a series of solvents with increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, n-butanol, water) or common mixtures (e.g., chloroform-methanol 2:1 v/v).
    • Extraction: Perform extraction (e.g., maceration, sonication) at a controlled temperature for a fixed time.
    • Analysis: Concentrate the extracts and quantify this compound using a standardized analytical method (e.g., HPLC-UV/MS). Calculate the recovery rate for each solvent.
  • Expected Outcome: Identification of the optimal solvent system for maximum recovery [1].

2. Protocol: Solid-Phase Extraction (SPE) Clean-up and Enrichment

  • Objective: To reduce matrix interference and pre-concentrate this compound, improving analytical sensitivity.
  • Methodology:
    • SPE Selection: Choose a suitable SPE sorbent (e.g., C18 for reversed-phase, Silica for normal-phase).
    • Conditioning: Condition the cartridge with a strong solvent (e.g., methanol) and equilibrate with a weak solvent (e.g., water).
    • Loading: Load the sample extract (in a weak solvent).
    • Washing: Wash with a weak solvent to remove impurities.
    • Elution: Elute this compound with a strong, compatible solvent.
    • Analysis: Evaporate the eluent, reconstitute, and quantify. Compare the recovery to a direct injection [1].
  • Expected Outcome: A cleaner chromatogram and a higher concentration of the target compound.

3. Protocol: Analytical Method Validation for Quantification

  • Objective: To ensure the analytical method used for quantification is precise, accurate, and reliable.
  • Methodology:
    • Linearity: Prepare a calibration curve with at least five concentrations of this compound standard. Calculate the correlation coefficient (R²).
    • Accuracy (Recovery): Spike a known amount of standard into a sample matrix and calculate the percentage recovered.
    • Precision: Analyze multiple replicates of the same sample (both intra-day and inter-day) and calculate the relative standard deviation (RSD%).
    • Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified [1].
  • Expected Outcome: A validated method that produces trustworthy quantitative data for recovery rate calculations.

References

Swietenidin B bioactivity comparison limonoids

Author: Smolecule Technical Support Team. Date: February 2026

Limonoids from the Meliaceae Family

The Meliaceae (Mahogany) family is a rich source of diverse limonoids, which are tetranortriterpenoids known for a wide range of biological activities [1]. Research on plants like Swietenia macrophylla and Azadirachta indica (neem) has identified numerous limonoids with significant bioactivity.

The table below summarizes the key bioactivities reported for various limonoids, which are often the focus of comparison in research.

Limonoid / Group Source Plant Reported Bioactivities Key Experimental Findings
Swietemacrophin (1) & other isolates [2] Swietenia macrophylla (seeds) Anti-inflammatory Inhibition of superoxide anion generation (IC₅₀ ≤ 45.44 μM) and nitric oxide (NO) production (IC₅₀ ≤ 36.32 μM) in human neutrophils and murine macrophages [2].
Swieteliacates A-E (1-5) [3] Swietenia macrophylla (fruit) Cytotoxic Compounds tested for cytotoxicity against human cancer cell lines; swieteliacate C showed weak activity against SW480 and HL-60 cells [3].
Azadirachtin A [4] Azadirachta indica (Neem) Insecticidal, Osteogenic Acts on insect endocrine system; also shows potential osteogenic (bone-forming) activity [4].
Gedunin [4] Azadirachta indica (Neem) Anti-tumor, Anti-malarial, Anti-diabetic Demonstrates multiple pharmacological properties in various studies [4].
Nimbolide [4] Azadirachta indica (Neem) Anti-angiogenic, Anti-proliferative Shows potent activity against cancer cells in both in vitro and in vivo studies [4].
Citrus Limonoids [5] Citrus species (e.g., oranges, lemons) Anti-tumor, Antioxidative, Anti-inflammatory Broad spectrum of bioactivities, with a particular research focus on their anti-tumor potential [5].

Experimental Insights and Methodology

For researchers, the methodologies used in these studies are critical for evaluating and comparing bioactivity data.

  • Anti-inflammatory Assay Protocols: One key study [2] evaluated anti-inflammatory activity by measuring the inhibition of superoxide anion (O₂•⁻) generation in formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP)-induced human neutrophils. They also tested the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced murine macrophages, with IC₅₀ values calculated from the dose-response data.
  • Cytotoxicity Testing: Another common approach is to test compounds for cytotoxic activities against a panel of human cancer cell lines, as seen with the swieteliacates [3].
  • Biosynthetic Origin: Understanding the biosynthetic pathway is fundamental. Research on neem cells has shown that the isoprene units for limonoid construction are primarily supplied by the mevalonic acid (MVA) pathway in the cytosol [4]. This was determined using ¹³C glucose labeling and inhibition experiments with mevinolin (an MVA pathway inhibitor) and fosmidomycin (an MEP pathway inhibitor).

The following diagram outlines this established biosynthetic pathway for limonoids in the Meliaceae family, which provides a structural context for the bioactivities summarized above.

G MVA Mevalonate (MVA) Pathway IPP Isopentenyl Diphosphate (IPP) MVA->IPP Primary Source MEP Methylerythritol Phosphate (MEP) Pathway MEP->IPP Minor/No Contribution DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP FPP Farnesyl Diphosphate (FPP) IPP->FPP with DMAPP/GPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3(S)-Oxidosqualene Squalene->Oxidosqualene Triterpene Triterpene Skeleton (Protolimonoid) Oxidosqualene->Triterpene Limonoids Diverse Limonoids (e.g., Azadirachtin, Gedunin) Triterpene->Limonoids Oxidation & Rearrangement

References

Framework for Validating a Novel Compound's Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Validation Aspect Key Experimental Goals Commonly Used Technologies & Assays Expected Data Outputs
Target Identification & Engagement Confirm direct physical interaction with the proposed protein target. CETSA (Cellular Thermal Shift Assay) [1], SPR (Surface Plasmon Resonance), DSLS (Differential Static Light Scattering). Shift in protein melting temperature ((T_m)), Binding affinity ((K_D)), Stabilization curves.
Functional Activity & Pathway Modulation Assess functional consequences on the target and downstream signaling. Western Blot, ELISA, High-Content Imaging, RNA-Seq. Phosphorylation levels of key pathway proteins (e.g., p-EGFR, p-Akt, p-ERK), Changes in gene expression profiles.
Cellular Phenotypic Response Link target engagement to a relevant biological effect in disease models. Proliferation assays (MTT, CellTiter-Glo), Apoptosis assays (Caspase-3/7 activation, Annexin V), Migration/Invasion assays (Boyden chamber). IC50 values for cell growth inhibition, Percentage of apoptotic cells, Quantification of migrated cells.
Selectivity & Specificity Profiling Evaluate off-target effects and build confidence in the primary target. In vitro kinase panel screening, Proteome-wide profiling (e.g., using mass spectrometry). Percentage of kinase activity inhibition at a single dose, Selectivity score (e.g., S(10) score).
In Vivo Efficacy Demonstrate pharmacological activity in a whole-organism context. Studies in animal models (e.g., xenograft models for oncology). Tumor growth inhibition (TGI %), Maximum Tolerated Dose (MTD), Pharmacokinetic parameters (e.g., Cmax, AUC).

Detailed Experimental Protocols

Based on the framework above, here are detailed methodologies for the key experiments.

Validating Direct Target Engagement with CETSA

The Cellular Thermal Shift Assay (CETSA) is a critical method for confirming direct drug-target interaction in a cellular context, as highlighted in current drug discovery trends [1].

Workflow:

  • Cell Treatment & Heating: Divide a cell culture (e.g., a cancer cell line relevant to Swietenidin B's proposed activity) into two aliquots. Treat one with this compound and the other with a vehicle control (e.g., DMSO). Incubate. Heat the cell aliquots to a range of precise temperatures (e.g., from 45°C to 65°C).
  • Cell Lysis & Protein Extraction: Lyse the heated cells, and isolate the soluble protein fraction by centrifugation.
  • Protein Quantification: Use a protein quantification method like Western blotting or a more quantitative immunoassay to measure the amount of the target protein that remains soluble at each temperature.
  • Data Analysis: Plot the soluble protein fraction against the temperature for both the treated and untreated samples. A rightward shift in the melting curve ((T_m) shift) for the drug-treated sample indicates that this compound has bound to and stabilized the target protein.

The following diagram illustrates the CETSA experimental workflow.

G Start Start CETSA Protocol A Culture and Harvest Relevant Cell Line Start->A B Divide Cells into Two Aliquot Groups A->B C Treat Group 1 with This compound B->C D Treat Group 2 with Vehicle Control (DMSO) B->D E Incubate C->E D->E F Heat Samples Across a Temperature Gradient E->F G Lyse Cells and Collect Soluble Protein F->G H Quantify Target Protein (e.g., via Western Blot) G->H I Analyze Data and Calculate Tm Shift H->I

Assessing Downstream Signaling Pathway Modulation

If this compound is hypothesized to act on a receptor like EGFR (a common target in oncology [2]), you would investigate its effect on the downstream MAPK and PI3K-Akt pathways [3] [2].

Workflow:

  • Cell Stimulation and Lysis: Serum-starve cells to minimize background signaling. Treat them with this compound, a known agonist (e.g., EGF for EGFR), and/or an inhibitor for a defined time. Lyse the cells to extract proteins.
  • Protein Separation and Transfer: Separate the proteins by molecular weight using SDS-PAGE gel electrophoresis. Then, transfer the proteins from the gel onto a nitrocellulose or PVDF membrane.
  • Antibody Probing: Block the membrane to prevent non-specific binding. Incubate it with primary antibodies specific to the phosphorylated (active) forms of key signaling proteins (e.g., p-EGFR, p-ERK, p-Akt). Then, incubate with a conjugated secondary antibody for detection.
  • Signal Detection and Analysis: Use a chemiluminescence system to visualize the protein bands. The intensity of the bands corresponds to the level of protein phosphorylation and pathway activation. Compare the band intensity between treatment groups to determine this compound's effect.

References

Swietenidin B potency comparison swietenolide

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Summary for Swietenolide

The following table summarizes key experimental findings for swietenolide from recent studies.

Assay/Model Experimental Findings Citation
H₂O₂-induced INS-1 cells (Pancreatic β-cells) ↑ Cell viability; ↑ Insulin secretion; ↓ ROS; ↓ Apoptosis; ↑ SOD/GSH; ↓ MDA; Modulates PDX-1, Bcl-2, Bax proteins [1]
Diabetic db/db mice (Cognitive Function) Improved cognitive dysfunction; Activates Nrf2 pathway; Inhibits TXNIP/NLRP3 pathways; ↑ SOD/GSH; ↓ MDA/IL-1β/TNF-α [2]

Detailed Experimental Protocols

For fellow researchers interested in the methodological details, here is a breakdown of the key experiments cited above.

  • In Vitro Model of Oxidative Stress in Pancreatic β-Cells [1]:

    • Cell Line: INS-1 insulinoma cells.
    • Induction of Oxidative Stress: Cells were treated with 300 μM H₂O₂ for 4 hours to establish the damage model.
    • Treatment: Cells were treated with swietenolide.
    • Measurements:
      • Cell Viability & Apoptosis: Assessed via corresponding assays.
      • Oxidative Stress Markers: Reactive oxygen species (ROS), superoxide dismutase (SOD), malondialdehyde (MDA), and glutathione (GSH) levels were measured.
      • Insulin Secretion: Quantified.
      • Protein Expression: Western blot analysis of PDX-1, Bcl-2, and Bax.
      • Caspase Activity: Caspase-3 enzyme activity was measured.
  • In Vivo Model of Cognitive Dysfunction in Diabetes [2]:

    • Animal Model: Diabetic db/db mice.
    • Treatment: Mice were treated with swietenolide.
    • Behavioral Assessment: Cognitive function was evaluated.
    • Biochemical Analysis:
      • Oxidative Stress in Hippocampus: Levels of SOD, GSH, and MDA were measured.
      • Inflammation Markers: Levels of proinflammatory cytokines IL-1β and TNF-α were analyzed via ELISA.
    • Mechanistic Studies:
      • Pathway Analysis: Western blotting, immunohistochemistry, and molecular docking were used to study the Nrf2 and TXNIP/NLRP3 pathways.
      • Inhibition Assay: The Nrf2 inhibitor ML385 was used to confirm the pathway's role.

Signaling Pathways of Swietenolide

Based on the search results, swietenolide exerts its effects through two primary mechanisms, which are visualized below.

The first diagram illustrates its protective role in pancreatic β-cells under oxidative stress.

G H2O2 H₂O₂ Stress OxidativeStress Oxidative Stress (↑ ROS, ↑ MDA ↓ SOD, ↓ GSH) H2O2->OxidativeStress Apoptosis Cell Apoptosis (↑ Caspase-3) OxidativeStress->Apoptosis InsulinDysfunction Impaired Insulin Secretion (↓ PDX-1) OxidativeStress->InsulinDysfunction Swietenolide Swietenolide ReducesStress Reduces Oxidative Stress (↓ ROS, ↓ MDA ↑ SOD, ↑ GSH) Swietenolide->ReducesStress InhibitsApoptosis Inhibits Apoptosis (↓ Caspase-3 ↑ Bcl-2, ↓ Bax) ReducesStress->InhibitsApoptosis ImprovesFunction Improves Insulin Secretion (↑ PDX-1) ReducesStress->ImprovesFunction

Swietenolide protects pancreatic β-cells from oxidative stress-induced apoptosis and dysfunction.

The second diagram shows its mechanism for ameliorating cognitive dysfunction in a diabetic model.

G HighGlucose High Glucose OxidativeStress Oxidative Stress HighGlucose->OxidativeStress TXNIP ↑ TXNIP OxidativeStress->TXNIP NLRP3 Activates NLRP3 Inflammasome TXNIP->NLRP3 Inflammation Neuroinflammation (↑ IL-1β, ↑ TNF-α) NLRP3->Inflammation CognitiveDecline Cognitive Dysfunction Inflammation->CognitiveDecline Swietenolide Swietenolide Nrf2 Activates Nrf2 Pathway Swietenolide->Nrf2 Antioxidants ↑ Antioxidant Defense (↑ SOD, ↑ GSH) Nrf2->Antioxidants InhibitsTXNIP Inhibits TXNIP Nrf2->InhibitsTXNIP ProtectsNeurons Protects Hippocampal Neurons Antioxidants->ProtectsNeurons InhibitsTXNIP->NLRP3 CognitiveImprovement Improves Cognitive Function ProtectsNeurons->CognitiveImprovement

Swietenolide ameliorates cognitive dysfunction in diabetic mice via the Nrf2/TXNIP/NLRP3 pathway.

References

Swietenidin B in vitro vs in vivo correlation

Author: Smolecule Technical Support Team. Date: February 2026

The IVIVC Framework for Natural Products

An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between a biological property (e.g., plasma drug concentration) and a physicochemical characteristic of a dosage form (e.g., dissolution rate) [1] [2]. For a new compound like Swietenidin B, developing an IVIVC is a multi-stage process.

The table below outlines the core levels of IVIVC as defined by regulatory guidance, which form the basis for any correlation study [1] [2].

Correlation Level Description Key Relationship Regulatory Utility
Level A Point-to-point relationship between in vitro dissolution and in vivo input rate. Most informative; uses all data points from the dissolution and absorption profiles. Serves as a surrogate for bioequivalence; supports biowaivers, specifications, and certain changes [2].
Level B Compares mean in vitro dissolution time to mean in vivo dissolution time. Uses statistical moments; not a point-to-point correlation. Limited regulatory utility; does not uniquely reflect the actual in vivo plasma curve [1] [2].
Level C Relates a single dissolution time point to a single pharmacokinetic parameter. Single-point relationship (e.g., t50% vs. AUC or Cmax). Useful in early formulation development; generally insufficient for biowaivers [1] [2].
Multiple Level C Relates one or several PK parameters to the amount dissolved at several time points. Relationship at multiple time points (early, middle, late dissolution). May be used to justify a biowaiver if a Level A correlation is not achievable [1] [2].

A Proposed Experimental Workflow for this compound

The following diagram and steps outline a systematic protocol you can adapt to build an IVIVC for this compound, integrating key considerations from the search results.

Start Start: Pre-formulation & Assay Development PF Characterize: - Solubility - pKa - Log P - Permeability (e.g., Caco-2) Start->PF InVitro In Vitro Dissolution - Develop method (pH, media) - Test multiple formulations with different release rates PF->InVitro InVivo In Vivo Study - Animal model (e.g., rat) - Administer formulations & solution - Collect plasma samples InVitro->InVivo Model Develop IVIVC Model - Correlate % dissolved vs. % absorbed - Evaluate predictability (Internal/External) InVitro->Model In Vitro Input PK Pharmacokinetic Analysis - Calculate AUC, Cmax, Tmax - Estimate in vivo absorption (deconvolution) InVivo->PK PK->Model PK->Model In Vivo Input Apply Apply & Validate Model - Set dissolution specifications - Support biowaivers for post-approval changes Model->Apply

Step 1: Pre-Formulation and Biopharmaceutical Characterization

Before beginning correlation studies, gather critical data on this compound's fundamental properties [3]:

  • Solubility: Determine equilibrium solubility across physiologically relevant pH levels (1.2 to 6.8).
  • Ionization Constant (pKa): This dictates pH-dependent solubility and absorption potential.
  • Lipophilicity (Log P): The octanol-water partition coefficient helps predict membrane permeability.
  • Permeability: Assess using models like Caco-2 cell monolayers. These properties help place this compound within the Biopharmaceutics Classification System (BCS), which provides initial expectations for IVIVC feasibility [1] [2]. For instance, BCS Class II (low solubility, high permeability) and some Class I (high solubility, high permeability) drugs are the best candidates for developing a predictive IVIVC.
Step 2: Develop a Discriminating In Vitro Dissolution Method

Create a dissolution test that can distinguish between formulations with different release rates [2].

  • Media: Test in various media (e.g., pH 1.2 buffer, pH 4.5 and 6.8 buffers, and possibly with surfactants) to simulate gastrointestinal conditions.
  • Formulations: Develop at least three formulations with different release rates (e.g., slow, medium, fast). A solution or rapidly dissolving formulation serves as an reference.
  • Analysis: Plot the complete dissolution profile (% drug dissolved vs. time) for each formulation.
Step 3: Conduct an In Vivo Pharmacokinetic Study
  • Design: A cross-over study in a suitable animal model (e.g., rat or dog) is standard. Administer the this compound solution and the three formulations with different release rates [2].
  • Data Collection: Collect blood samples at predetermined time points over a sufficient period to fully characterize the plasma concentration-time profile.
  • PK Analysis: Calculate key pharmacokinetic parameters: AUC (area under the curve, extent of absorption), Cmax (maximum concentration), and Tmax (time to Cmax).
Step 4: Data Processing and Model Development
  • Deconvolution: Use model-dependent (e.g., Wagner-Nelson, Loo-Riegelman) or model-independent (numerical deconvolution) methods to determine the in vivo drug absorption profile from the plasma data [1] [2].
  • Correlation: Plot the in vitro percent dissolved against the in vivo percent absorbed for each time point. This is the foundation of a Level A correlation, which is the most informative and sought-after for regulatory purposes [2].
Step 5: Model Validation and Application
  • Evaluate Predictability: The model's predictive power must be validated. This involves comparing the predicted PK parameters (Cmax, AUC) from the in vitro data to the actual observed in vivo values. Prediction errors should generally be less than 10% to be considered a good correlation [1] [2].
  • Application: A validated Level A IVIVC can be used to set meaningful dissolution specifications for quality control and to obtain biowaivers (i.e., waivers from conducting further costly in vivo bioequivalence studies) for certain post-approval changes [2].

Key Considerations for Your Research on this compound

  • Start with Level C: In early development, a Level C correlation (e.g., linking Tmax to the time for 50% dissolution, t50%) can be a practical starting point for screening formulations [1].
  • Linear PK is Ideal: The IVIVC approach is most straightforward for drugs with linear pharmacokinetics. If this compound exhibits non-linear kinetics, the modeling will become more complex [2].
  • Focus on a Level A Goal: The primary regulatory and development value lies in establishing a robust Level A correlation. The step-by-step workflow above is designed to achieve this goal.

References

Swietenidin B therapeutic index assessment

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Research

Since direct information is unavailable, here is a structured approach and framework to guide your investigation, based on standard methodologies for therapeutic index assessment [1] [2] [3].

  • Consult Specialized Databases: Search in-depth scientific databases such as PubMed, Scopus, and Google Scholar using precise keywords like "Swietenidin B pharmacology," "this compound toxicity," and "this compound LD50."
  • Review Patent Literature: Pharmaceutical research is often documented in patents, which can be a source of detailed experimental data.
  • Analyze Analogous Compounds: If data on this compound is limited, research on chemically similar compounds or other constituents from the same plant source (e.g., Swietenia species) can provide useful insights.

Framework for Therapeutic Index Assessment

The therapeutic index (TI) is a critical measure of a drug's safety, calculated as the ratio of the dose that causes toxicity to the dose that elicits a therapeutic effect. The standard formula is TI = TD50 / ED50, where TD50 is the median toxic dose and ED50 is the median effective dose [1] [4]. A higher TI indicates a wider safety margin.

The assessment requires collecting quantitative data from two parallel streams of investigation:

  • Efficacy Studies (ED50): Determine the dose required to produce 50% of the maximum therapeutic response in vivo.
  • Toxicity Studies (TD50): Establish the dose at which 50% of the test population exhibits adverse effects.

The table below outlines the core experiments needed to gather this data.

Assessment Type Key Experimental Metrics Common Experimental Models/Methods
Efficacy (ED50) Median Effective Dose, Dose-Response Curves, Potency [1] [3] In vitro cell-based assays (IC50), In vivo animal models of disease, Enzyme inhibition assays
Toxicity (TD50 / LD50) Median Toxic Dose, Median Lethal Dose (LD50), Adverse Effect Profiles [1] Acute and repeated-dose toxicity studies in animals, Organ function tests (e.g., liver, kidney), Histopathological examination

Example Experimental Workflow

Based on the framework above, here is a generalized, high-level workflow for conducting a therapeutic index assessment. You can adapt the specific details (like the disease model or toxicity endpoints) to match your research on this compound.

cluster_efficacy Efficacy Arm (ED₅₀) cluster_toxicity Toxicity Arm (TD₅₀) Start Therapeutic Index Assessment of a Novel Compound EfficacyStart In Vitro Screening Start->EfficacyStart ToxicityStart Acute Toxicity Study Start->ToxicityStart InVivoModel In Vivo Disease Model EfficacyStart->InVivoModel DoseResponse Establish Dose-Response Curve InVivoModel->DoseResponse CalculateED50 Calculate ED₅₀ DoseResponse->CalculateED50 FinalStep Calculate Therapeutic Index (TI = TD₅₀ / ED₅₀) CalculateED50->FinalStep RepeatDose Repeat-Dose Toxicity Study ToxicityStart->RepeatDose ClinicalObs Clinical Observations & Histopathology RepeatDose->ClinicalObs CalculateTD50 Calculate TD₅₀ ClinicalObs->CalculateTD50 CalculateTD50->FinalStep

A Note on Data Presentation and Visualization

Once you have collected the experimental data, presenting it clearly is crucial. Here are some tips based on your requirements:

  • Structured Tables: Create summary tables for quantitative results (e.g., ED50, TD50, TI values) to allow for easy comparison between this compound and other compounds [2].
  • Detailed Protocols: For each key experiment cited, provide a detailed methodology section. This should include the experimental model, compound preparation, dosing regimen, duration of the study, and the specific techniques used for measurement and analysis [3].

References

Swietenidin B pharmacological advantage over metformin

Author: Smolecule Technical Support Team. Date: February 2026

Metformin: Mechanisms of Action at a Glance

The following table summarizes the well-researched mechanisms of action for Metformin, which involves multiple target organs and complex cellular pathways [1] [2] [3].

Target Organ/System Primary Mechanism Key Molecular Players Biochemical Outcome Net Physiological Effect
Liver Inhibition of hepatic gluconeogenesis [2] Mitochondrial complex I, AMPK, fructose-1,6-bisphosphatase [3] ↓ ATP production; ↑ AMP:ATP ratio; ↓ cAMP [2] [3] Reduced glucose output into the bloodstream [2]
Gastrointestinal Tract Alters glucose handling and hormone secretion [1] SGLT1, GLUT2, GLP-1, gut microbiota [1] ↓ Glucose absorption; ↑ GLP-1 secretion; altered bile acids [1] Reduced postprandial blood glucose; enhanced insulin secretion [1]
Muscle & Fat Enhancement of insulin sensitivity [3] AMPK, insulin receptor [3] ↑ Peripheral glucose uptake and utilization [3] Lower blood glucose levels

Detailed Experimental Protocols for Metformin

To facilitate your comparative research, here are outlines of common experimental methodologies used to establish Metformin's mechanisms of action.

  • 1. Investigating Hepatic Gluconeogenesis Inhibition

    • Objective: To determine the direct effect of Metformin on glucose production in liver cells.
    • Cell Model: Primary hepatocytes or human hepatoma cell lines (e.g., HepG2).
    • Treatment: Cells are incubated with a gluconeogenic substrate (e.g., lactate/pyruvate or dihydroxyacetone) in the presence or absence of a range of Metformin concentrations (e.g., from clinical doses of 50-100 μM to supra-pharmacological doses >1 mM) [2].
    • Key Measurements:
      • Glucose Output: The amount of glucose in the cell culture medium is measured.
      • Energy Charge: Cellular ATP and ADP/AMP levels are quantified.
      • Enzyme Activity: The activity of key gluconeogenic enzymes (e.g., PEPCK, G6Pase) is assessed.
      • Pathway Activation: Phosphorylation and activation of AMPK are analyzed via western blot [2] [3].
  • 2. Assessing Gastrointestinal Glucose Uptake

    • Objective: To evaluate the impact of Metformin on intestinal glucose absorption.
    • In Vivo Model: Wild-type and transgenic mice (e.g., SGLT1 or GLUT2 knockout).
    • Treatment: Animals receive a single oral dose of Metformin prior to a glucose load.
    • Key Measurements:
      • PET-CT Imaging: Using a non-metabolizable glucose analog (18F-FDG) to visually track and quantify glucose accumulation in the intestinal lumen and wall [1].
      • Oral Glucose Tolerance Test (OGTT): Measures blood glucose response to an oral glucose challenge.
      • Molecular Analysis: Expression levels and membrane localization of SGLT1 and GLUT2 transporters in jejunal tissues are examined [1].
  • 3. Evaluating Microbiome and GLP-1 Secretion

    • Objective: To analyze Metformin's effects on gut microbiota and incretin hormone release.
    • Model: Human patients with T2DM or rodent models.
    • Treatment: Chronic administration of Metformin.
    • Key Measurements:
      • Microbiome Sequencing: 16S rRNA sequencing of fecal samples to assess changes in microbial composition and diversity [1].
      • Hormone Assays: Plasma levels of active GLP-1 are measured using ELISA, particularly after a meal [1].

Metformin's Primary Signaling Pathways

The diagram below illustrates the key molecular pathways through which Metformin exerts its glucose-lowering effects in the liver.

G cluster_0 Substrate-Selective Inhibition Metformin Metformin OCT1 OCT1 Transporter Metformin->OCT1 Uptake Mitochondrion Mitochondrial Complex I OCT1->Mitochondrion Accumulation AMP_ATP ↑ AMP:ATP Ratio Mitochondrion->AMP_ATP Inhibition AMPK AMPK Activation AMP_ATP->AMPK Activates F16BPase Inhibition of Fructose-1,6-bisphosphatase AMP_ATP->F16BPase Directly Inhibits AC Inhibition of Adenylate Cyclase (AC) AMP_ATP->AC Inhibits Gluconeogenesis Inhibition of Gluconeogenesis AMPK->Gluconeogenesis Mediates cAMP ↓ cAMP AC->cAMP Reduces

Insights for Your Comparative Guide

The absence of data on Swietenidin B highlights a significant gap in the current scientific literature accessible via this search. To build your comparison guide, you may need to pursue the following:

  • Targeted Database Searches: Conduct specialized searches in scientific databases like SciFinder, Reaxys, or specialized natural product repositories for any existing studies on this compound.
  • Focus on Primary Literature: The pharmacological profile for a relatively unknown compound like this compound is likely only available in primary research articles, which may not have been indexed in the general web search performed.
  • Use Metformin as a Benchmark: The detailed information on Metformin's multi-faceted mechanisms provides a robust framework. Once you locate data on this compound, you can systematically compare it against this benchmark for parameters like molecular targets, organ-specific effects, and side effect profiles.

References

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XLogP3

1.2

Wikipedia

Swietenidin B

Dates

Last modified: 02-18-2024

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